molecular formula C8H7N3O2 B1300716 4-methyl-5-nitro-1H-indazole CAS No. 101420-67-1

4-methyl-5-nitro-1H-indazole

Cat. No.: B1300716
CAS No.: 101420-67-1
M. Wt: 177.16 g/mol
InChI Key: AIFYSIHSUXTSGT-UHFFFAOYSA-N
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Description

4-methyl-5-nitro-1H-indazole is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-methyl-5-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-6-4-9-10-7(6)2-3-8(5)11(12)13/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFYSIHSUXTSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363400
Record name 4-methyl-5-nitro-1H-indazole
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101420-67-1
Record name 4-Methyl-5-nitro-1H-indazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methyl-5-nitro-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of 4-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 4-methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic aromatic organic compound that has garnered significant interest within the pharmaceutical and chemical synthesis sectors. Its structure, featuring an indazole core functionalized with both a methyl and a nitro group, makes it a valuable and versatile intermediate. The indazole scaffold itself is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties[1][2].

The primary driver for the extensive study of this compound is its role as a key building block in the synthesis of potent pharmaceuticals. Most notably, it is a precursor to intermediates used in the manufacture of Pazopanib (Votrient®), a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma[3][4][5]. The nitro group at the 5-position is a critical functional handle that can be readily reduced to an amine, which is then further elaborated to construct the final drug molecule. Understanding the chemical properties, reactivity, and handling of this compound is therefore paramount for process chemists and drug development professionals aiming to optimize synthetic routes and ensure product quality.

This guide provides a comprehensive overview of the core chemical properties of this compound, grounded in established scientific literature and practical application.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound dictate its behavior in experimental settings, from solubility and reaction kinetics to purification and storage. The properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₇N₃O₂[6]
Molecular Weight 177.16 g/mol [6]
CAS Number 101420-67-1 (Verify specific isomers if needed)[6]
Appearance Typically a yellow or tan solid[7]
Melting Point 251-253 °C[6]
Boiling Point 379.7 °C (Predicted)[6]
Density 1.438 g/cm³ (Predicted)[6]
XLogP3 2.3[6]
PSA (Polar Surface Area) 74.50 Ų[6]

Note: Some properties, such as boiling point and density, are often computationally predicted for compounds of this nature and should be treated as estimates.

Synthesis and Molecular Architecture

The synthesis of substituted indazoles can be achieved through various methods, often involving the cyclization of appropriately substituted aniline or hydrazone precursors[8]. A common conceptual pathway involves the intramolecular cyclization of a precursor derived from a substituted nitroaniline.

cluster_start Conceptual Synthetic Precursor cluster_reaction Key Transformation cluster_product Final Product Start Substituted Nitroaniline Derivative Reaction Diazotization & Intramolecular Cyclization Start->Reaction e.g., NaNO₂, Acid Product This compound Reaction->Product

Caption: Conceptual pathway for indazole synthesis.

The specific substitution pattern of this compound requires a carefully chosen starting material to ensure the correct regiochemistry of the final product. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic system.

Caption: Chemical structure and key features.

Chemical Reactivity and Functional Group Transformations

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups, primarily the nitro group and the N-H of the pyrazole ring.

Reduction of the Nitro Group

The most critical reaction for this molecule in pharmaceutical synthesis is the reduction of the 5-nitro group to a 5-amino group. This transformation is a gateway to further functionalization, such as amide bond formation or coupling reactions.

  • Expertise & Causality: The choice of reducing agent is crucial and depends on factors like scale, cost, and functional group tolerance.

    • Tin(II) Chloride (SnCl₂): A classic and highly effective method for nitro group reduction in the presence of acid (e.g., HCl)[3][9]. It is reliable on a lab scale, offering high yields. The mechanism involves the transfer of electrons from Sn(II) to the nitro group. The acidic workup requires careful neutralization.

    • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas, transfer hydrogenation) is another common method. This is often preferred in industrial settings as it avoids stoichiometric metallic waste, making it a "greener" alternative. However, catalyst poisoning and the handling of flammable H₂ gas are key considerations.

Protocol: Reduction of this compound to 4-methyl-1H-indazol-5-amine

This protocol is adapted from methodologies reported for similar nitro-indazole reductions used in the synthesis of Pazopanib precursors[3][9].

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer, suspend this compound (1.0 eq) in a suitable solvent such as ethyl acetate or methanol at 0 °C.

Step 2: Addition of Reducing Agent

  • Slowly add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4.0 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Following the addition of the tin salt, add concentrated Hydrochloric Acid (HCl) dropwise, maintaining the low temperature.

Step 3: Reaction Progression

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (typically 3-5 hours).

  • Monitor the reaction completion using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Step 4: Workup and Isolation

  • Upon completion, cool the reaction mixture back to 0-5 °C.

  • Carefully neutralize the mixture by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) or another suitable base until the pH is alkaline (pH 8-9). Caution: This is an exothermic process.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude 4-methyl-1H-indazol-5-amine, which can be further purified by recrystallization or column chromatography.

N-Alkylation and N-Acylation

The proton on the indazole nitrogen is acidic and can be removed by a base, allowing for subsequent alkylation or acylation at the N1 or N2 position. The regioselectivity of this reaction can be influenced by the choice of base, solvent, and electrophile[10]. This reactivity is essential for modifying the indazole core, as seen in the synthesis of Pazopanib where a methyl group is ultimately installed on the indazole nitrogen[4][9].

Spectroscopic Characterization

Confirming the identity and purity of this compound is achieved through a combination of standard spectroscopic techniques.

cluster_workflow Characterization Workflow Sample Purified Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR Infrared Spectroscopy (IR) Sample->IR Structure Structural Confirmation & Purity Assessment NMR->Structure MS->Structure IR->Structure

Caption: Standard workflow for spectroscopic analysis.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the methyl group, and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the methyl and nitro substituents.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the nitro group will be shifted downfield.

  • IR Spectroscopy: The IR spectrum provides key information about the functional groups. Characteristic peaks would include:

    • Strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (typically around 1520 cm⁻¹ and 1330 cm⁻¹, respectively)[7].

    • A broad peak for the N-H stretch (around 3100-3300 cm⁻¹).

    • C-H stretches for the aromatic and methyl groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z 177.05, corresponding to the molecular formula C₈H₇N₃O₂[7].

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

  • Hazards: It is classified as hazardous, causing skin and serious eye irritation[11]. It may be harmful if swallowed.

  • Handling:

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat[11][12].

    • Avoid creating dust. Avoid inhalation, ingestion, and contact with skin and eyes[11].

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place[11].

Conclusion

This compound is more than just a chemical compound; it is a strategic enabler in the synthesis of complex, life-saving pharmaceuticals. Its well-defined physicochemical properties and predictable reactivity, particularly the facile reduction of its nitro group, make it an ideal intermediate. A thorough understanding of its synthesis, handling, and chemical behavior, as detailed in this guide, is essential for any scientist or researcher working in the fields of medicinal chemistry and process development. The continued exploration of indazole chemistry promises to yield new therapeutic agents, and compounds like this compound will remain at the forefront of these discoveries.

References

4-methyl-5-nitro-1H-indazole physical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 4-methyl-5-nitro-1H-indazole

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted nitroindazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The indazole core is a key structural motif in a variety of biologically active molecules, including anti-inflammatory agents and anti-cancer drugs.[1] The presence of a nitro group, a potent electron-withdrawing moiety, and a methyl group on the indazole ring significantly influences the molecule's electronic properties, reactivity, and potential biological activity. This guide provides a comprehensive overview of the known physical characteristics of this compound, alongside detailed, field-proven protocols for its synthesis and analytical characterization, designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound determine its behavior in various experimental settings. These properties are crucial for designing synthetic routes, developing analytical methods, and understanding its potential as a scaffold in drug design.

Core Molecular and Physical Data

A summary of the key physicochemical data for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 101420-67-1[2]
Molecular Formula C₈H₇N₃O₂[2]
Molecular Weight 177.16 g/mol [1][2]
Melting Point 251-253 °C[2]
Boiling Point 379.692 °C[2]
Density 1.438 g/cm³[2]
Flash Point 183.432 °C[2]
Refractive Index 1.707[2]
Vapor Pressure 0 mmHg at 25°C[2]
Appearance Expected to be a solid at room temperature[2]
Molecular Structure

The structure of this compound consists of a bicyclic indazole core with a methyl group at position 4 and a nitro group at position 5. The presence of the N-H proton means the molecule can exist in tautomeric forms, although the 1H-tautomer is generally more stable for indazoles.

Figure 1: Molecular Structure of this compound Molecular structure of this compound Caption: Chemical structure of this compound.

Synthesis and Purification

While a specific, detailed synthesis for this compound is not extensively published, a robust synthetic route can be designed based on established methods for analogous substituted indazoles.[1][3] The following protocol describes a plausible and efficient synthesis via nucleophilic aromatic substitution (SₙAr) followed by cyclization.

Synthetic Workflow Overview

The proposed synthesis involves the reaction of a suitably substituted fluorinated nitroaromatic precursor with hydrazine, leading to the formation of the indazole ring system.

SynthesisWorkflow Precursor 2-Fluoro-4-methyl-5-nitroacetophenone Reaction SₙAr and Cyclization Precursor->Reaction Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Reaction Solvent DMF Solvent->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Purification Recrystallization (Ethanol/Water) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from the synthesis of structurally similar 3-methyl-5-nitro-1H-indazole.[1]

  • Reaction Setup: To a stirred solution of 2-fluoro-4-methyl-5-nitroacetophenone (1.0 mmol) in dimethylformamide (DMF, 5 mL) at room temperature (23 °C), add hydrazine hydrate (3.0 mmol) dropwise.

    • Rationale: DMF is an excellent polar aprotic solvent for SₙAr reactions, facilitating the dissolution of the reactants. Hydrazine hydrate serves as the nitrogen source for the pyrazole ring of the indazole system. An excess of hydrazine ensures complete consumption of the starting material.

  • Reaction Monitoring: Stir the solution at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexanes mobile phase until the starting carbonyl compound is completely consumed.

  • Work-up: Upon completion, pour the crude reaction mixture into ice-water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with water and then with a saturated aqueous NaCl solution.

    • Rationale: The washing steps remove residual DMF and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol
  • Recrystallization: Dissolve the crude this compound in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to obtain the pure product.

    • Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of an ethanol/water solvent system allows for good solubility at high temperatures and poor solubility at low temperatures, leading to efficient crystal formation.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected results from key analytical techniques.

Analytical Workflow

The following diagram outlines a logical workflow for the structural elucidation and purity assessment of the synthesized compound.

AnalyticalWorkflow cluster_structure Structural Elucidation cluster_purity Purity & Thermal Properties NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) IR IR Spectroscopy TLC TLC MP Melting Point Analysis Sample Synthesized Sample Sample->NMR Sample->MS Sample->IR Sample->TLC Sample->MP

Caption: Analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) in DMSO-d₆.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
N-H ~13.5 (br s, 1H)-Acidic proton, broad signal.
C3-H ~8.3 (s, 1H)~135Deshielded by adjacent nitrogen.
C4-CH₃ ~2.6 (s, 3H)~15Typical methyl group shift.
C6-H ~8.0 (d, 1H)~120Influenced by nitro group and adjacent proton.
C7-H ~7.8 (d, 1H)~112Coupled to C6-H.
C3a -~125Bridgehead carbon.
C4 -~130Substituted with methyl group.
C5 -~142Substituted with electron-withdrawing nitro group.
C6 -~120Aromatic carbon.
C7 -~112Aromatic carbon.
C7a -~140Bridgehead carbon.

3.2.2. NMR Data Acquisition Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of TMS as an internal standard (δ = 0.00 ppm).

    • Rationale: DMSO-d₆ is an excellent solvent for many heterocyclic compounds and allows for the observation of the exchangeable N-H proton.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum using a 400 MHz or higher spectrometer. Use a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

  • Expected Molecular Ion: For the molecular formula C₈H₇N₃O₂, the exact mass is 177.0538 Da.[2] High-resolution mass spectrometry (HRMS) should confirm this value.

  • Electrospray Ionization (ESI): In positive ion mode, the expected peak would be [M+H]⁺ at m/z 178.0616. In negative ion mode, the [M-H]⁻ peak at m/z 176.0460 would be expected.

  • Electron Ionization (EI): This hard ionization technique would likely show a molecular ion peak [M]⁺ at m/z 177 and characteristic fragmentation patterns, such as the loss of NO₂ (46 Da) to give a fragment at m/z 131, and the loss of HCN (27 Da).

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

  • N-H Stretch: A broad absorption band is expected in the range of 3100-3300 cm⁻¹.

  • C-H Stretch: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl group will appear around 2850-2960 cm⁻¹.

  • N=O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1510-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.[1]

  • C=C and C=N Stretch: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Safety and Handling

While specific toxicity data for this compound is not available, data from related nitroaromatic compounds should be used to guide handling procedures.

  • Hazards: Similar compounds are known to be harmful if swallowed and can cause skin and eye irritation.[5] Nitroaromatic compounds should generally be handled with care as they can be toxic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This technical guide provides a detailed overview of the physical and chemical characteristics of this compound. By consolidating known data and providing robust, scientifically-grounded protocols for its synthesis and characterization, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The predictive nature of some of the analytical data presented herein should be confirmed experimentally but provides a strong basis for future research endeavors with this compound.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Nitroindazole Derivatives

Abstract

The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, and its derivatives exhibit a vast spectrum of pharmacological activities.[1] The introduction of a nitro group onto this scaffold profoundly influences the molecule's electronic properties, often enhancing its biological efficacy and introducing novel mechanisms of action. This technical guide provides an in-depth exploration of the diverse biological activities of nitroindazole derivatives, with a focus on their roles as nitric oxide synthase inhibitors, anticancer agents, and antimicrobial compounds. We will delve into the underlying mechanisms, present field-proven experimental protocols for their evaluation, and synthesize structure-activity relationship insights to guide future drug discovery efforts.

The Nitroindazole Scaffold: A Cornerstone of Medicinal Chemistry

The indazole ring system, an isomeric form of benzimidazole, is present in numerous compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory functions.[1] The biological activity of these compounds is often linked to the reduction of the nitro group within the target cell or microorganism. This process can lead to the formation of reactive nitroso and hydroxylamine intermediates that are capable of damaging critical macromolecules like DNA, thereby exerting a cytotoxic effect.[2] The position of the nitro group on the indazole ring is a critical determinant of the specific biological activity and potency.[2]

Key Biological Activities and Mechanisms of Action

Nitric Oxide Synthase (NOS) Inhibition: A Neuroprotective Strategy

Nitric oxide (NO) is a pivotal signaling molecule synthesized by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). While NO is essential for physiological processes, its overproduction by nNOS is implicated in the pathophysiology of neurodegenerative disorders and excitotoxicity.[3] This has driven the development of selective nNOS inhibitors as potential neuroprotective agents.[4][5]

Mechanism of Action: 7-Nitroindazole (7-NI) is a well-established, potent, and selective inhibitor of the neuronal isoform of NOS.[6][7] It acts by competing with both the substrate, L-arginine, and the cofactor, tetrahydrobiopterin, at the enzyme's active site.[8] By inhibiting nNOS, 7-NI reduces the excessive production of NO in neuronal tissues. This, in turn, prevents the formation of highly reactive and damaging species like peroxynitrite (ONOO⁻), which is formed from the reaction of NO with superoxide radicals.[5][8] The reduction in peroxynitrite minimizes oxidative and nitrative stress, thereby protecting neurons from damage and death.[5][8] This mechanism is particularly relevant in conditions like stroke, Parkinson's disease, and cocaine-induced neurotoxicity.[5][8]

NOS_Inhibition_Pathway

Anticancer Activity: Targeting Proliferation and Tumor Hypoxia

Nitroindazole derivatives have demonstrated significant potential as anticancer agents, with activities documented against a range of human tumor cell lines, including lung carcinoma (NCI-H460), colon adenocarcinoma (HT-29), and breast cancer (MCF7).[2][9][10][11]

Mechanism of Action: The anticancer activity of nitroindazoles is multifaceted. Some derivatives function as potent cytotoxic agents, inducing cell death in rapidly proliferating cancer cells.[10] For instance, new 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have shown substantial activity comparable to established drugs like Doxorubicin.[10]

Furthermore, the nitro-aromatic structure is ideal for exploiting the hypoxic (low oxygen) environment characteristic of solid tumors.[12][13] In hypoxic cells, the nitro group can be bioreduced to form cytotoxic radical anions. This oxygen-sensitive activation allows for tumor-selective drug delivery, minimizing damage to healthy, well-oxygenated tissues.[13] This property makes nitroindazoles promising candidates for development as bioreductive prodrugs and radiosensitizers.[12][14]

Additionally, some nitroindazoles serve as crucial chemical intermediates in the synthesis of approved cancer therapies. A notable example is 3-Methyl-6-nitroindazole, a key precursor for Pazopanib, a tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.[15]

Anticancer_Screening_Workflow

Antimicrobial and Antiparasitic Activity

The nitro-heterocyclic class of compounds has long been a vital part of the arsenal against microbial and parasitic infections.[2] Nitroindazoles are no exception, exhibiting broad-spectrum activity.

Mechanism of Action: Similar to their anticancer effects, the antimicrobial action of nitroindazoles is largely attributed to the reductive activation of the nitro group by microbial nitroreductase enzymes, particularly under the anaerobic or microaerophilic conditions often found in infectious microenvironments.[13] This reduction generates cytotoxic metabolites that can disrupt DNA structure and inhibit essential enzymatic processes, leading to microbial cell death.

This mechanism has proven effective against a range of pathogens:

  • Antiparasitic: Derivatives have shown remarkable activity against Trichomonas vaginalis, Trypanosoma cruzi (the causative agent of Chagas disease), and various Leishmania species.[1][9][11]

  • Antibacterial & Antifungal: Various sulfonamide and carboxamide derivatives of 5- and 6-nitroindazole have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[10][16]

Core Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure the reliability and reproducibility of results.

Protocol: In Vitro NOS Inhibition Assay

This protocol is adapted from commercially available colorimetric kits that measure total nitrate and nitrite accumulation as an index of NO production.[17][18]

Causality: The assay quantifies the end-products of the NOS reaction. A decrease in nitrate/nitrite in the presence of an inhibitor, relative to an uninhibited control, is directly proportional to the inhibitor's potency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer, Substrate (L-arginine), and other necessary cofactors (e.g., NADPH) as per the manufacturer's instructions.[17] Prepare a standard curve using known concentrations of sodium nitrate.

  • Enzyme Reaction Setup (96-well plate):

    • Blank: Assay Buffer, no enzyme.

    • Control (100% Activity): Assay Buffer, NOS enzyme, and vehicle (e.g., DMSO).

    • Test Wells: Assay Buffer, NOS enzyme, and various concentrations of the nitroindazole derivative.

  • Initiation: Add the substrate (L-arginine) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes) to allow for NO production.

  • Nitrate Reduction: Add nitrate reductase and its necessary cofactors to each well to convert all nitrate to nitrite. Incubate as required.

  • Color Development (Griess Reaction): Add Griess Reagents A (sulfanilamide) and B (N-(1-naphthyl)ethylenediamine) to all wells. This will react with nitrite to form a purple azo dye. Incubate for 10-15 minutes at room temperature.

  • Measurement: Read the absorbance at ~540 nm using a microplate reader.

  • Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of NOS activity).[19]

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]

Causality: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[21][22] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the nitroindazole derivatives in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells for:

    • Vehicle Control: Cells treated with vehicle (e.g., DMSO) only.

    • Blank: Medium only (no cells).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate to ensure complete dissolution and read the absorbance at ~570 nm.

  • Data Analysis: Subtract the blank absorbance. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value.[23]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25]

Causality: This is a direct measure of the compound's ability to inhibit microbial growth. The absence of turbidity in the wells indicates effective antimicrobial action at that concentration.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria, yeast) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the nitroindazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[24]

  • Inoculation: Add the standardized microbial inoculum to each well. Include the following controls:

    • Growth Control: Well with broth and inoculum only (no compound).

    • Sterility Control: Well with broth only (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.[24]

Data Presentation and Structure-Activity Relationship (SAR)

Quantitative data from the assays described above should be systematically organized for comparative analysis.

Table 1: Representative Biological Activities of Nitroindazole Derivatives

Compound ClassBiological ActivityTarget/AssayPotency (IC₅₀ / MIC)Reference(s)
7-NitroindazolenNOS InhibitionIn vitro NOS assay~480 nM[8],[7]
3-alkoxy-5-nitroindazolesAnticancerTK-10, HT-29 cell linesModerate activity[9],[11]
5-nitroindazole-carboxamidesAnticancerA549, MCF7 cell linesComparable to Doxorubicin[10]
3-hydroxy-5-nitroindazolesAntiparasiticT. vaginalisActive at 10 µg/mL[9],[11]
3-chloro-6-nitroindazolesAntiparasiticLeishmania majorPromising inhibitor[1]
5-nitroindazole sulfonamidesAntimicrobialBacterial strainsActive[16]

Structure-Activity Relationship (SAR) Insights:

  • Position of the Nitro Group: The location of the -NO₂ group significantly impacts activity. 6-nitro and 5-nitro derivatives often show potent anticancer and antimicrobial effects, while 7-nitroindazoles are particularly noted for their selective nNOS inhibition.[2][6]

  • Substitutions at N-1: Alkylation or substitution with carboxamide or other heterocyclic moieties at the N-1 position is a common strategy to modulate solubility, cell permeability, and target specificity, often enhancing anticancer or antimicrobial potency.[10][26]

  • Substitutions at C-3: Modifications at the C-3 position, such as with alkoxy, hydroxy, or chloro groups, have been shown to be critical for antiparasitic and anticancer activities.[1][9]

Conclusion and Future Directions

Nitroindazole derivatives represent a versatile and highly valuable chemical scaffold in drug discovery. Their diverse biological activities, ranging from selective enzyme inhibition to broad-spectrum cytotoxicity against pathogens and cancer cells, underscore their therapeutic potential. The mechanisms, often hinging on the bioreduction of the nitro group, provide opportunities for targeted therapies, particularly in the hypoxic environments of tumors.

Future research should focus on synthesizing novel derivatives with improved selectivity and pharmacokinetic profiles. A deeper investigation into the precise molecular targets for the anticancer and antimicrobial derivatives will be crucial for rational drug design. Furthermore, exploring synergistic combinations of nitroindazoles with existing therapies could unlock new and more effective treatment paradigms for a wide range of diseases.

References

Unlocking the Therapeutic Potential of 4-methyl-5-nitro-1H-indazole: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a diverse array of biological targets.[1][2][3] This has led to the development of numerous clinically approved drugs for a range of therapeutic areas, particularly in oncology.[2][3] Within this broad and pharmacologically rich family, 4-methyl-5-nitro-1H-indazole presents as a molecule of significant interest. While direct, extensive studies on its specific biological targets are nascent, its structural features—a nitro-substituted benzene ring fused to a pyrazole—strongly suggest a number of plausible and compelling therapeutic avenues.

This technical guide provides an in-depth, hypothesis-driven exploration of the potential therapeutic targets of this compound. By drawing on established structure-activity relationships (SAR) from closely related nitro-substituted indazoles and the broader indazole class, we will delineate a strategic framework for its investigation. This document is intended not as a definitive catalog of known interactions, but as a forward-looking roadmap for researchers and drug development professionals to unlock the therapeutic promise of this compound. We will delve into three primary areas of high potential: Antiparasitic Therapy , Oncology , and Neurological Disorders , detailing the scientific rationale for each and providing robust, validated experimental protocols for target identification and validation.

The Indazole Core: A Foundation of Versatile Bioactivity

The indazole nucleus, a bicyclic system of a fused benzene and pyrazole ring, is a versatile scaffold found in a multitude of pharmacologically active compounds. Its unique electronic and structural properties allow for diverse substitutions, enabling the fine-tuning of its biological activity.[1][4] Indazole derivatives have demonstrated a wide spectrum of therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV activities.[1] Notably, the indazole-based drugs Axitinib, Lonidamine, and Pazopanib are established treatments in cancer therapy, underscoring the clinical significance of this heterocyclic system.[2][3]

The introduction of a nitro group, as seen in this compound, is a critical modification. The nitro group is a strong electron-withdrawing moiety that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Furthermore, it can serve as a bioreductive handle, a feature that is particularly relevant in the context of antiparasitic and certain anticancer strategies.[5][6]

Potential Therapeutic Area 1: Antiparasitic Drug Development

A compelling body of evidence points to the potent antiparasitic activity of 5-nitroindazole derivatives against a range of protozoan pathogens, including Acanthamoeba castellanii, Trypanosoma cruzi, and Leishmania species.[6][7][8] This positions this compound as a strong candidate for development in this therapeutic area.

Putative Target: Parasitic Nitroreductases

The primary mechanism of action for many 5-nitro-heterocyclic drugs is believed to involve the enzymatic reduction of the nitro group within the parasite.[5][6] This process is often mediated by type I nitroreductases (NTRs), enzymes that are present in many protozoa but are absent or have significantly different homologues in mammals. This differential expression provides a therapeutic window. The reduction of the nitro group generates reactive nitrogen species, leading to oxidative stress, DNA damage, and ultimately, parasite death.[6]

Given the structural similarity, it is highly probable that this compound could also serve as a substrate for parasitic NTRs. The methyl group at the 4-position may influence the compound's affinity for the enzyme's active site and its redox potential, potentially modulating its efficacy and selectivity.

Logical Relationship: Proposed Antiparasitic Mechanism

G Compound This compound Parasite Parasite Cell Compound->Parasite Enters NTR Parasitic Nitroreductase (NTR) Compound->NTR Substrate for Parasite->NTR Contains ReactiveSpecies Reactive Nitrogen Species NTR->ReactiveSpecies Generates OxidativeStress Oxidative Stress & DNA Damage ReactiveSpecies->OxidativeStress CellDeath Parasite Cell Death OxidativeStress->CellDeath G Start This compound BroadScreen Broad Kinase Panel Screen (e.g., 400+ kinases at a fixed concentration) Start->BroadScreen IdentifyHits Identify Primary Hits (% Inhibition > Threshold) BroadScreen->IdentifyHits DoseResponse Dose-Response Assays (IC50 Determination for Hits) IdentifyHits->DoseResponse Selectivity Assess Selectivity Profile DoseResponse->Selectivity CellularAssays Cell-Based Assays (Target Engagement & Pathway Modulation) Selectivity->CellularAssays Lead Lead Candidate CellularAssays->Lead

References

Spectroscopic and Structural Characterization of 4-methyl-5-nitro-1H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic and structural properties of 4-methyl-5-nitro-1H-indazole (CAS No. 101420-67-1). While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from closely related analogues and foundational spectroscopic principles to offer a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel heterocyclic compounds.

Introduction and Molecular Context

This compound belongs to the indazole class of heterocyclic compounds, which are a cornerstone in medicinal chemistry due to their wide range of biological activities. The introduction of a nitro group and a methyl group onto the indazole scaffold significantly influences its electronic properties, reactivity, and potential as a pharmacological agent. Accurate characterization is paramount, and a multi-technique spectroscopic approach is the gold standard for unambiguous structure elucidation.

This guide will systematically detail the predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section will provide the underlying principles for the predictions, a standardized experimental protocol, and a summary of the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts for this compound are based on the analysis of substituted indazoles and the known electronic effects of the methyl and nitro substituents.[1][2][3]

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the standard IUPAC numbering for the indazole ring is used.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

The electron-withdrawing nitro group at the C5 position will significantly deshield adjacent protons, while the electron-donating methyl group at C4 will have a shielding effect on its immediate environment.

Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
NH (N1-H)~13.5br s-The acidic proton of the indazole ring, typically broad and downfield.
H3~8.2s-Singlet due to lack of adjacent protons.
H6~7.8d~9.0Coupled to H7. Deshielded by the adjacent nitro group.
H7~7.5d~9.0Coupled to H6.
CH₃ (C4-Me)~2.6s-Methyl protons, appearing as a singlet.

Experimental Protocol for ¹H NMR

Caption: Standard workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms are also influenced by the electron-donating and -withdrawing groups. The nitro group will cause a significant downfield shift for C5, while the methyl group will have a more modest effect on C4.

Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3~135Unsubstituted C3 in indazoles.
C3a~122Bridgehead carbon.
C4~130Attached to the methyl group.
C5~142Attached to the nitro group, significantly deshielded.
C6~118Influenced by the adjacent nitro group.
C7~112Typically upfield in the indazole ring system.
C7a~140Bridgehead carbon adjacent to N1.
CH₃~15Typical chemical shift for an aromatic methyl group.

Experimental Protocol for ¹³C NMR

The protocol is similar to that for ¹H NMR, with the following key differences in the acquisition step:

  • A proton-decoupled ¹³C spectrum is acquired to yield singlets for all carbon signals.

  • A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

  • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is recommended to confirm the molecular formula.

Predicted Mass Spectrometry Data

ParameterValue
Molecular FormulaC₈H₇N₃O₂
Molecular Weight177.16 g/mol
Calculated Exact Mass177.0538 g/mol
Expected [M+H]⁺ Peak (m/z)178.0611
Expected [M-H]⁻ Peak (m/z)176.0466

Predicted Fragmentation Pathways (Electron Ionization - EI)

Under EI conditions, the molecular ion ([M]⁺) is expected to undergo fragmentation. Key predicted fragments include:

  • Loss of NO₂: [M - 46]⁺, leading to a fragment at m/z 131.

  • Loss of NO: [M - 30]⁺, leading to a fragment at m/z 147.

  • Loss of HCN from the pyrazole ring: A common fragmentation for indazoles.

G M [M]⁺˙ m/z = 177 M_minus_NO2 [M - NO₂]⁺ m/z = 131 M->M_minus_NO2 - NO₂ M_minus_NO [M - NO]⁺˙ m/z = 147 M->M_minus_NO - NO M_minus_HCN [M - HCN]⁺˙ m/z = 150 M->M_minus_HCN - HCN

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Experimental Protocol for Mass Spectrometry (LC-MS with ESI)

Caption: General workflow for LC-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by absorptions corresponding to N-H, C-H, N=O, C=C, and C-N bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200-3400Medium, BroadN-H stretch of the indazole ring
3000-3100MediumAromatic C-H stretch
2850-2960WeakAliphatic C-H stretch (methyl group)
~1520 and ~1340StrongAsymmetric and symmetric N=O stretch of the nitro group[1]
1600-1650MediumC=C and C=N stretching of the aromatic rings
1450-1500MediumAromatic ring vibrations

Experimental Protocol for IR Spectroscopy (ATR)

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the indazole ring system, along with the auxochromic methyl group and the chromophoric nitro group, will result in characteristic absorption bands.[4][5]

Predicted UV-Vis Absorption Maxima (in Ethanol)

λ_max (nm)Molar Absorptivity (ε)Transition
~220-240Highπ → π* transitions of the aromatic system
~280-320Mediumn → π* transitions and further π → π* transitions

Experimental Protocol for UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of known concentration of this compound in a UV-grade solvent (e.g., ethanol or methanol). Prepare a series of dilutions from the stock solution.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a cuvette with the pure solvent and use it to zero the instrument (obtain a baseline).

  • Measurement: Record the absorbance spectra of the sample solutions at different concentrations.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental principles, researchers can confidently approach the synthesis and identification of this and related compounds. The provided protocols offer standardized methods for obtaining high-quality data. It is the author's hope that this guide will serve as a valuable resource for the scientific community, accelerating research and development in the vital field of medicinal chemistry.

References

4-methyl-5-nitro-1H-indazole mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Proposed Mechanism of Action of 4-methyl-5-nitro-1H-indazole

Abstract

The indazole scaffold is a well-established privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide focuses on a specific derivative, this compound, a compound whose precise mechanism of action is not yet fully elucidated in publicly available literature. Drawing upon the extensive research into structurally related indazole and nitroaromatic compounds, this document synthesizes existing knowledge to propose plausible mechanisms of action for this compound. We will explore potential pathways involving kinase inhibition and nitro-group-mediated oxidative stress. Furthermore, we provide a comprehensive set of detailed experimental protocols designed to systematically investigate and validate these proposed mechanisms, offering a roadmap for researchers in drug discovery and development.

Introduction: The Indazole Scaffold in Drug Discovery

Indazoles are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring.[2] They exist in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable and prevalent.[1][2] This core structure serves as a versatile template for designing inhibitors of various enzymes, particularly protein kinases, due to its ability to form key hydrogen bond interactions within ATP-binding pockets.[5] Numerous indazole derivatives have been successfully developed as kinase inhibitors for cancer therapy.[4][5][6]

The addition of a nitro group to the indazole ring, as seen in this compound, introduces unique electronic properties that can significantly influence its biological activity. Nitroaromatic compounds are known to be bioreducible, a process that can lead to the generation of reactive oxygen species (ROS) and induce cellular damage, a mechanism exploited in certain antimicrobial and anticancer agents.[7] Specifically, studies on other 5-nitroindazole derivatives have demonstrated that the nitro group is crucial for their trypanocidal activity through the induction of oxidative stress.[7] This guide will therefore explore the dual potential of this compound as both a kinase inhibitor and an inducer of oxidative stress.

Proposed Mechanisms of Action

Given the chemical features of this compound, we propose two primary, non-mutually exclusive mechanisms through which it may exert its biological effects, particularly its potential anticancer activity.

Hypothesis 1: Inhibition of Protein Kinase Signaling

The indazole core is a common feature in a multitude of potent protein kinase inhibitors.[8] These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. We hypothesize that this compound acts as an ATP-competitive inhibitor of a specific serine/threonine or tyrosine kinase that is pivotal for cancer cell proliferation and survival. The indazole moiety likely engages in hydrogen bonding with the hinge region of the kinase's ATP-binding site, while the methyl and nitro substituents could confer selectivity and enhance binding affinity through interactions with adjacent hydrophobic and polar residues.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_Receptor Growth Factor Receptor Tyrosine Kinase RAS RAS GF_Receptor->RAS Hypothetical_Kinase Hypothetical Target Kinase (e.g., PLK4, Akt) GF_Receptor->Hypothetical_Kinase RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Substrate Downstream Substrate Hypothetical_Kinase->Substrate Phosphorylation Substrate->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Compound 4-methyl-5-nitro -1H-indazole Compound->Hypothetical_Kinase Inhibition GF Growth Factor GF->GF_Receptor

Caption: Proposed inhibition of a hypothetical kinase signaling pathway.

Hypothesis 2: Induction of Oxidative Stress and Apoptosis

The 5-nitro group is a key structural feature. In low-oxygen environments, such as those found in solid tumors, the nitro group can be reduced by cellular nitroreductases (NTRs) to form a nitroso radical anion.[7] This radical can then react with molecular oxygen to regenerate the parent compound, producing a superoxide anion in the process. This futile redox cycle leads to a massive accumulation of reactive oxygen species (ROS), overwhelming the cell's antioxidant capacity and inducing oxidative stress. Elevated ROS levels can damage DNA, lipids, and proteins, ultimately triggering programmed cell death, or apoptosis.

ros_pathway Compound_In This compound (R-NO2) NTR Nitroreductase (NTR) + e- Compound_In->NTR Radical Nitro Radical Anion (R-NO2•-) NTR->Radical Radical->Compound_In Regeneration O2 O2 Radical->O2 Superoxide Superoxide (O2•-) O2->Superoxide e- transfer ROS Increased ROS (H2O2, •OH) Superoxide->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondria Mitochondrial Damage (Cytochrome c release) Oxidative_Stress->Mitochondria Caspases Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of ROS generation and apoptosis induction.

Experimental Validation Workflow

To rigorously test these hypotheses, a multi-step experimental approach is required. The following protocols provide a self-validating system to move from broad activity screening to specific mechanistic confirmation.

workflow cluster_0 Phase 1: Activity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Target Validation & Pathway Analysis cluster_3 Phase 4: In Vivo Efficacy A 3.1: Kinase Panel Screening (Biochemical Assay) B 3.2: Cellular Proliferation Assay (e.g., MTT) A->B F 3.6: Western Blot Analysis (Kinase Phosphorylation & Apoptosis Markers) A->F If Kinase Hit C 3.3: Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) B->C G 3.7: Xenograft Tumor Model B->G D 3.4: Cell Cycle Analysis C->D E 3.5: Intracellular ROS Measurement (DCFH-DA Assay) C->E If Apoptotic C->F F->G

Caption: A logical workflow for experimental validation.

Protocol: Kinase Panel Screening
  • Objective: To identify potential protein kinase targets of this compound.

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Assay: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) to screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of human kinases. Assays are typically radiometric (³³P-ATP) or fluorescence-based.

    • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a DMSO control.

    • Follow-up: For kinases showing significant inhibition (>50%), perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀).

  • Causality: This initial screen provides an unbiased view of potential targets. A low IC₅₀ value for a specific kinase suggests a direct interaction and provides a concrete target for further validation.

Protocol: Cellular Proliferation Assay (MTT)
  • Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[9]

    • Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a DMSO vehicle control.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value using non-linear regression.

  • Trustworthiness: This assay validates that the compound has a biological effect at the cellular level, providing a dose-response relationship for its anti-proliferative activity.

Protocol: Apoptosis Assay (Annexin V/PI Staining)
  • Objective: To determine if the observed cytotoxicity is due to apoptosis or necrosis.

  • Methodology:

    • Treatment: Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Staining: Harvest the cells and wash with cold PBS. Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark, according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Interpretation:

      • Annexin V-negative, PI-negative: Live cells.

      • Annexin V-positive, PI-negative: Early apoptotic cells.

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.

  • Causality: Differentiating between apoptosis and necrosis is crucial. Apoptosis points towards a programmed cell death pathway, consistent with both kinase inhibition and ROS-mediated mechanisms.

Protocol: Cell Cycle Analysis
  • Objective: To determine if the compound induces cell cycle arrest.

  • Methodology:

    • Treatment: Treat cells as described in the apoptosis assay.

    • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).

    • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Causality: Many kinase inhibitors induce cell cycle arrest at specific checkpoints (e.g., G2/M).[10] This provides evidence for interference with cell cycle-regulating kinases.

Protocol: Intracellular ROS Measurement
  • Objective: To directly measure the generation of intracellular ROS.

  • Methodology:

    • Loading: Incubate cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.

    • Treatment: Wash the cells and treat them with this compound at various concentrations. Include a positive control (e.g., H₂O₂) and a negative control (DMSO).

    • Measurement: Measure the fluorescence intensity at various time points using a fluorescence plate reader or flow cytometer.

  • Trustworthiness: This experiment provides direct evidence for or against the ROS generation hypothesis. A significant increase in fluorescence confirms that the nitro group is mechanistically involved in producing oxidative stress.

Protocol: Western Blot Analysis
  • Objective: To investigate the compound's effect on specific signaling proteins.

  • Methodology:

    • Lysate Preparation: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against target proteins.

      • For Kinase Inhibition: Phospho-kinase (target from screen), total-kinase, phospho-downstream substrate.

      • For Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax.[6]

      • Loading Control: β-actin or GAPDH.

    • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Causality: This is a definitive step. A decrease in the phosphorylation of a target kinase confirms the result from the biochemical screen. An increase in cleaved caspase-3 confirms the induction of apoptosis observed by flow cytometry.

Protocol: In Vivo Xenograft Tumor Model
  • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

  • Methodology:

    • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).[11]

    • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Treatment: Randomize mice into vehicle control and treatment groups. Administer the compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage).[11]

    • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

    • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis via Western blot or immunohistochemistry).

  • Trustworthiness: This protocol validates the therapeutic potential of the compound, demonstrating its efficacy and providing an initial assessment of its safety profile in a complex biological system.

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data that could be generated from the described experiments to benchmark the performance of this compound.

Table 1: Kinase Inhibition Profile

Kinase Target % Inhibition @ 10 µM IC₅₀ (nM)
PLK4 95% 15
Akt1 88% 45
VEGFR2 35% > 1,000

| EGFR | 12% | > 10,000 |

Table 2: In Vitro Anti-Proliferative Activity

Cell Line Cancer Type IC₅₀ (µM)
MCF-7 Breast 1.15
A549 Lung 2.50
HCT-116 Colon 0.98

| BJ-5ta | Normal Fibroblast | > 50 |

Conclusion

References

Methodological & Application

An Optimized Protocol for the Regioselective Synthesis of 4-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indazole derivatives are pivotal scaffolds in medicinal chemistry. This application note presents a detailed, reliable experimental protocol for the synthesis of 4-methyl-5-nitro-1H-indazole, a valuable building block for pharmaceutical development. The synthesis is achieved through the electrophilic nitration of 4-methyl-1H-indazole. This document provides a comprehensive guide covering the reaction mechanism, step-by-step procedures, safety protocols, and characterization methods. The causality behind critical experimental choices is explained to ensure reproducibility and a deeper understanding of the process.

Principle and Mechanism

The synthesis of this compound is accomplished via an electrophilic aromatic substitution (EAS) reaction. This classic mechanism is one of the most fundamental transformations in organic chemistry for functionalizing aromatic rings.[1][2]

Mechanism Insight:

  • Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as both a catalyst and a dehydrating agent, driving the equilibrium towards the formation of the nitronium ion.

  • Electrophilic Attack: The electron-rich indazole ring acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Regioselectivity: The position of nitration on the 4-methyl-1H-indazole ring is directed by the existing substituents. The methyl group at C4 is an activating, ortho-para director. The fused pyrazole ring's electronic influence, combined with the methyl group, directs the incoming electrophile primarily to the C5 and C7 positions. While a mixture of isomers is possible, the C5 position is sterically less hindered and electronically favored, leading to this compound as a major product.

  • Rearomatization: A weak base (water or bisulfate ion) removes a proton from the carbon bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.

Overall Reaction Scheme

Caption: Synthesis of this compound via nitration.

Materials and Equipment

Reagents
ReagentCAS No.M.W. ( g/mol )Recommended Grade
4-methyl-1H-indazole6943-03-9132.16>98%
Concentrated Sulfuric Acid (H₂SO₄)7664-93-998.0895-98%
Concentrated Nitric Acid (HNO₃)7697-37-263.0170%
Methanol (for recrystallization)67-56-132.04ACS Grade
Sodium Bicarbonate (NaHCO₃)144-55-884.01Laboratory Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04ACS Grade
Deionized Water7732-18-518.02-
Deuterated Solvent (e.g., DMSO-d₆)2206-27-184.17NMR Grade
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer, Mass Spectrometer, FT-IR Spectrometer

  • Standard personal protective equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat.[3]

Detailed Experimental Protocol

Workflow Overview

workflow A Preparation of Nitrating Mixture C Controlled Nitration (0-5 °C) A->C B Reaction Setup & Substrate Dissolution B->C D Reaction Quench (Ice-water) C->D E Isolation by Vacuum Filtration D->E F Washing & Neutralization E->F G Purification by Recrystallization F->G H Characterization G->H

Caption: General experimental workflow for the synthesis.

Step 1: Preparation of the Nitrating Mixture

CAUTION: This step is highly exothermic and must be performed slowly in a fume hood with proper PPE.

  • In a clean, dry 100 mL flask immersed in an ice-water bath, add 20 mL of concentrated nitric acid (70%).

  • While stirring gently, slowly add 20 mL of concentrated sulfuric acid (98%) dropwise using a Pasteur pipette.

  • Maintain the temperature of the mixture below 10 °C throughout the addition.

  • Once the addition is complete, allow the mixture to cool to 0-5 °C before use.

Causality: The pre-cooling and slow addition of sulfuric acid to nitric acid are critical for safety and for the effective generation of the nitronium ion electrophile. This "mixed acid" is a powerful nitrating agent.[3]

Step 2: Nitration Reaction
  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Place the flask in a large ice-water bath.

  • Add 5.0 g (37.8 mmol) of 4-methyl-1H-indazole to the flask.

  • Carefully add 25 mL of concentrated sulfuric acid to the flask. Stir the mixture until the starting material is completely dissolved. The temperature may rise; ensure it is cooled back to below 5 °C.

  • Slowly add the pre-cooled nitrating mixture from Step 1 to the dropping funnel.

  • Add the nitrating mixture dropwise to the stirred solution of 4-methyl-1H-indazole over a period of 30-45 minutes.[1]

  • Crucial Control Point: Meticulously maintain the internal reaction temperature between 0 °C and 5 °C. A rapid temperature increase can lead to the formation of dinitrated byproducts and poses a safety risk due to potential thermal runaway.[3]

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Isolation
  • Prepare a 1 L beaker containing approximately 400 g of crushed ice and 100 mL of cold deionized water.

  • Slowly and carefully pour the reaction mixture from the flask onto the stirred ice-water slurry.[4] This step is exothermic and should be done with caution in a fume hood.

  • A precipitate (the crude product) will form. Allow the slurry to stir for 15-20 minutes as the ice melts to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.[4]

  • Wash the filter cake thoroughly with several portions of cold deionized water (3 x 100 mL) until the filtrate is neutral (test with pH paper). This removes residual acids.[4]

  • For further neutralization, wash the cake with a cold, saturated sodium bicarbonate solution (50 mL), followed by a final wash with cold deionized water (100 mL).

  • Press the solid as dry as possible on the funnel and then dry it in a vacuum oven at 60-70 °C to a constant weight.

Causality: Quenching the reaction on ice rapidly dilutes the acid, stopping the reaction and causing the less soluble nitroaromatic product to precipitate.[4] Thorough washing is essential to remove corrosive and potentially interfering acid residues.

Step 4: Purification
  • Recrystallize the crude product from a minimal amount of boiling methanol.[1]

  • Dissolve the crude solid in hot methanol, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Characterization

The final product, this compound, should be a pale yellow solid.

PropertyExpected ValueSource
Molecular FormulaC₈H₇N₃O₂-
Molecular Weight177.16 g/mol -
Melting Point251-253 °C--INVALID-LINK--
¹H NMR (400 MHz, DMSO-d₆) Predicted δ (ppm): ~13.5 (s, 1H, NH), ~8.6 (s, 1H, H3), ~8.2 (d, 1H, H6), ~7.8 (d, 1H, H7), ~2.7 (s, 3H, CH₃).Based on similar structures[5][6]
¹³C NMR (100 MHz, DMSO-d₆) Predicted δ (ppm): ~145, ~142, ~138, ~125, ~122, ~118, ~112, ~15.Based on similar structures[5][6]
Mass Spec (ESI+) m/z: 178.06 [M+H]⁺-
FT-IR (KBr, cm⁻¹) Predicted: ~3200-3000 (N-H, C-H), ~1520 & ~1340 (NO₂, asymm. & symm.)-

Note: NMR chemical shifts are predictions based on analogous structures and may vary slightly.

Safety and Hazard Management

This protocol involves highly corrosive and reactive chemicals. A thorough risk assessment must be conducted before beginning.[3]

  • Acids: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents. They can cause severe burns upon contact. Always handle them in a fume hood while wearing acid-resistant gloves, a lab coat, and a face shield.[3]

  • Nitration Reaction: The reaction is highly exothermic. Poor temperature control can lead to a thermal runaway, resulting in a violent reaction or explosion.[3] Ensure the ice bath has sufficient capacity and that addition is slow and controlled.

  • Nitro Compounds: Nitroaromatic compounds can be toxic and are often thermally sensitive. Handle the product with gloves and avoid creating dust.

  • Waste Disposal: Acidic waste must be neutralized carefully before disposal according to institutional guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No YieldIncomplete reaction; temperature too low.Allow reaction to stir longer. Check the quality of the nitrating agent.
Dark, Oily ProductOver-nitration or side reactions due to high temperature.Improve temperature control; ensure slow, dropwise addition of nitrating mixture.
Product does not precipitateProduct is soluble in the acidic aqueous mixture.Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or DCM.[4]
Broad melting point rangeImpure product.Repeat the recrystallization step, ensuring slow crystal growth.

References

Application Notes & Protocols: The Utility of 4-methyl-5-nitro-1H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1][2] This guide focuses on a specific, highly functionalized derivative, 4-methyl-5-nitro-1H-indazole , and its applications as a versatile building block in drug discovery. While direct biological data on this specific compound is limited, its structural motifs are instrumental in the synthesis of potent kinase inhibitors and other therapeutic agents. We will explore the synthetic utility of this scaffold, delve into the biological mechanisms of the resulting derivatives, and provide detailed protocols for their synthesis and evaluation.

Introduction: The Indazole Scaffold in Drug Design

Indazole-containing compounds are a significant class of nitrogen-containing heterocycles that have garnered substantial attention in pharmaceutical research.[1] Their bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a rigid framework that can be strategically modified to achieve high-affinity binding to various enzymatic targets.[1] This has led to the development of several FDA-approved drugs, such as Pazopanib and Axitinib, which are used in cancer therapy.[3]

This compound (CAS No. 101420-67-1) is a key intermediate in this field.[4] The methyl group at the 4-position and the nitro group at the 5-position offer distinct electronic and steric properties, influencing the reactivity and biological activity of its subsequent derivatives. The primary application of this compound is not as a standalone therapeutic agent but as a foundational scaffold for creating more complex molecules, particularly in the realm of oncology.[5][6]

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is fundamental for its effective use in synthesis.

PropertyValueReference
CAS Number 101420-67-1[4]
Molecular Formula C₈H₇N₃O₂[4]
Molecular Weight 177.16 g/mol [4]
Melting Point 251-253 °C[4]
Boiling Point 379.69 °C[4]
Density 1.438 g/cm³[4]
XLogP3 2.30270[4]

Core Application: A Scaffold for Potent Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[7][8] The indazole core has proven to be an exceptional framework for designing kinase inhibitors, often serving as an effective hinge-binding fragment that anchors the molecule within the ATP-binding site of the kinase.[3][9]

Derivatives synthesized from the this compound scaffold are designed to target a range of kinases implicated in oncogenesis, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)[2][3]

  • Fibroblast Growth Factor Receptors (FGFRs)[1][2]

  • Platelet-Derived Growth Factor Receptors (PDGFRs)[10]

  • c-Kit[10]

  • Anaplastic Lymphoma Kinase (ALK)[1]

The strategic advantage of this scaffold lies in its capacity for modification. The nitro group can be reduced to an amine, providing a vector for further derivatization, while other positions on the ring system can be functionalized, for instance, via palladium-catalyzed cross-coupling reactions, to explore structure-activity relationships (SAR).

G cluster_0 Synthetic Pathway cluster_1 Targeted Kinases Start This compound (Scaffold) Mod1 Reduction of Nitro Group (e.g., SnCl2, H2) Start->Mod1 Step 1 Mod2 Functionalization (e.g., Suzuki Coupling) Start->Mod2 Alternative Mod3 Amide Coupling Mod1->Mod3 Step 2 End Diverse Library of Kinase Inhibitors Mod2->End Mod3->End VEGFR VEGFR End->VEGFR Target FGFR FGFR End->FGFR Target PDGFR PDGFR End->PDGFR Target AKT AKT End->AKT Target

Caption: Synthetic utility of the this compound scaffold.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

A frequently hyperactivated signaling network in human cancers is the PI3K/AKT/mTOR pathway, which governs cell growth, proliferation, and survival.[8] Many indazole-based inhibitors are specifically designed to disrupt this cascade.[8] Pictilisib (GDC-0941), a potent pan-Class I PI3K inhibitor, serves as a well-characterized exemplar for indazole-based compounds targeting this pathway.[8] The indazole core helps position the molecule to effectively compete with ATP, thereby blocking the downstream signaling that would otherwise promote cancer cell survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Promotes Inhibitor Indazole-Based Inhibitor (e.g., from 4-methyl-5-nitro- 1H-indazole scaffold) Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by indazole derivatives.

Performance Data of Representative Indazole Derivatives

While specific IC₅₀ values for derivatives of this compound are not extensively documented in public literature, the broader class of substituted indazoles demonstrates potent anticancer activity. The following table summarizes the efficacy of various indazole compounds against several cancer cell lines.

Compound ClassTarget Cell LineCancer TypeIC₅₀ (µM)Reference
Indazole Derivative (2f)4T1, A549Breast, Lung0.23 - 1.15[6][11]
Indazole Derivative (6o)K562CML5.15[6][9]
Indazole Derivative (6o)A549, PC-3Lung, Prostate>10[6][9]
1H-Indazole-3-Amine Deriv.K562CML33.2 (Normal Cell)[9]
Indazol-Pyrimidine (4f)MCF-7Breast1.629[12]
Indazol-Pyrimidine (4i)MCF-7Breast1.841[12]
5-Fu (Positive Control)MCF-7Breast8.029[12]

CML: Chronic Myeloid Leukemia

Experimental Protocols & Methodologies

The following protocols are representative methodologies for the synthesis and biological evaluation of derivatives based on the this compound scaffold.

Protocol: Synthesis of a 5-Nitro-1H-Indazole Core

This protocol is a general method for the synthesis of the indazole ring system, which can be adapted for specific substituted precursors. This method relies on the cyclization of a substituted aniline.

Causality: The reaction proceeds via diazotization of the aniline followed by intramolecular cyclization. The use of acetic acid provides the acidic medium necessary for the formation of the nitrous acid from sodium nitrite, which is the key diazotizing agent.

Materials:

  • 2-methyl-4-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-methyl-4-nitroaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Prepare a solution of sodium nitrite (1.0 eq) in a minimal amount of deionized water.

  • Add the sodium nitrite solution dropwise to the cooled aniline solution. CAUTION: This reaction is exothermic and releases gas. Maintain the temperature at 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 72 hours.[13]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine to neutralize excess acid and remove inorganic salts.[13]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 5-nitro-1H-indazole product.[13]

  • Purify the product as needed via column chromatography or recrystallization.

Protocol: In Vitro Antiproliferative MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized indazole derivatives on cancer cell lines.[5]

Causality: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability after treatment with a test compound.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test indazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)[5]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test indazole compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubate the plate for an additional 48 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37 °C.[5]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Agitate the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 492 nm using a microplate reader.[5]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24 hours A->B C 3. Treat with Indazole Derivatives B->C D 4. Incubate 48 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate 4 hours E->F G 7. Solubilize Formazan with DMSO F->G H 8. Read Absorbance (492 nm) G->H I 9. Calculate IC50 Value H->I

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

This compound is a valuable and highly functionalized starting material in medicinal chemistry. Its true potential is realized when it is employed as a scaffold to generate libraries of diverse compounds, particularly kinase inhibitors for targeted cancer therapy. The protocols and data presented herein demonstrate the synthetic accessibility and biological relevance of its derivatives. Future work will likely focus on developing novel synthetic routes to further diversify the substitutions on the indazole core and exploring their efficacy against emerging biological targets and drug-resistant cancer phenotypes.

References

Application Note: Indazole Synthesis via Diazotization and Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, ability to participate in hydrogen bonding as both a donor and acceptor, and its existence in multiple tautomeric forms (primarily the 1H- and 2H-isomers) make it a versatile building block for engaging with biological targets.[1][3][4] This has led to the successful development of numerous therapeutic agents across various disease areas. Notable examples include Pazopanib , a multi-kinase inhibitor for treating renal cell carcinoma, and Axitinib , another kinase inhibitor used in cancer therapy.[1][2] Given its profound impact, mastering the synthesis of the indazole core is a critical skill for chemists in the pharmaceutical sciences.

This application note provides a detailed examination and practical protocols for the synthesis of indazoles focusing on the classic and robust method of diazotization followed by intramolecular cyclization.

The Core Mechanism: From Aniline to Indazole

The synthesis of 1H-indazoles from ortho-substituted anilines is a powerful transformation that hinges on two fundamental organic reactions: diazotization and a subsequent intramolecular cyclization. The overall process converts a strategically chosen aniline precursor into the bicyclic indazole core.

Step 1: Diazotization The process begins with the reaction of a primary aromatic amine (e.g., an o-toluidine derivative) with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

Step 2: Intramolecular Cyclization The key to forming the indazole ring is the presence of a nucleophilic or activatable group at the ortho position to the diazonium salt. In the classic Jacobson synthesis, this is the methyl group of o-toluidine. The diazonium group, being an excellent leaving group (releasing N₂ gas), facilitates an intramolecular electrophilic attack. The exact mechanism for the cyclization from an ortho-alkyl group can be complex, but it is generally accepted to involve the activation of the benzylic position, which then attacks the ring, followed by tautomerization to the stable aromatic indazole system.[5][6]

Below is a generalized mechanistic pathway for this transformation.

Indazole Synthesis Mechanism Generalized Diazotization-Cyclization Mechanism cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_cyclization Step 2: Cyclization Start ortho-Substituted Aniline Reagents1 NaNO₂, HCl 0-5 °C Start->Reagents1 Reacts with Diazonium Aryl Diazonium Salt (Key Intermediate) Reagents1->Diazonium Forms Cyclization Intramolecular Cyclization Diazonium->Cyclization N2_gas N₂ Gas Evolution (Driving Force) Indazole 1H-Indazole Product Cyclization->Indazole Yields

Caption: Generalized Diazotization-Cyclization Mechanism.

Experimental Protocols

The following protocols provide step-by-step guidance for synthesizing indazoles. They are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: The Classic Jacobson Synthesis of 1H-Indazole from o-Toluidine

This method is a foundational approach for preparing the parent 1H-indazole.[5]

Principle: o-Toluidine is converted to its corresponding diazonium salt, which then undergoes an intramolecular cyclization involving the ortho-methyl group to form 1H-indazole.

Materials and Reagents:

  • o-Toluidine (99%)

  • Sodium Nitrite (NaNO₂, 99% or higher)

  • Acetic Acid (Glacial)

  • Diethyl Ether

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • o-Toluidine is toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Diazonium salts can be explosive when isolated and dry. This protocol uses them in situ to mitigate this risk. Always keep the reaction mixture cold.

  • Acetic acid is corrosive. Handle with care.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.7 g (0.1 mol) of o-toluidine in 60 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring. It is crucial to maintain this temperature throughout the addition of sodium nitrite.

  • Diazotization: Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 15 mL of water. Using a dropping funnel, add the sodium nitrite solution dropwise to the cold o-toluidine solution over a period of approximately 30-45 minutes. Ensure the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1 hour. The solution will typically turn a dark reddish-brown.

  • Work-up - Quenching and Extraction: Slowly pour the reaction mixture into a 1 L beaker containing 400 mL of an ice-water slurry. A precipitate may form. Allow the mixture to stand for 20 minutes, then extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Neutralization: Combine the organic extracts in a separatory funnel and wash carefully with a saturated sodium bicarbonate solution (2 x 75 mL) until effervescence ceases. This neutralizes the excess acetic acid.

  • Drying and Concentration: Wash the organic layer with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude 1H-indazole can be purified by recrystallization from water or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Characterization:

  • TLC: Monitor reaction completion and purity (Hexane:Ethyl Acetate 7:3).

  • Melting Point: 147-149 °C (literature).

  • ¹H and ¹³C NMR Spectroscopy: Confirm the structure of the final product.

Expert Commentary:

  • Causality of Acetic Acid: Acetic acid serves as both the solvent and the acidic medium for the in situ generation of nitrous acid. Its use is traditional for this specific transformation.[5]

  • Temperature Control: The stability of the diazonium salt is paramount. If the temperature rises, decomposition can lead to phenol formation and other side products, significantly reducing the yield.

  • N₂ Evolution: While not always vigorous, the evolution of nitrogen gas from the cyclization step is the thermodynamic driving force for the reaction.

Protocol 2: Synthesis of 3-Methyl-1H-indazole from 2'-Aminoacetophenone

This protocol demonstrates the versatility of the reaction starting from an ortho-amino ketone.

Principle: 2'-Aminoacetophenone is diazotized and undergoes a rapid intramolecular cyclization, where the enol or enolate of the acetyl group acts as the nucleophile.

Materials and Reagents:

  • 2'-Aminoacetophenone (98%)

  • Sodium Nitrite (NaNO₂, 99% or higher)

  • Hydrochloric Acid (HCl, concentrated, ~37%)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Ice bath

Step-by-Step Procedure:

  • Amine Solution: In a 250 mL flask, suspend 6.75 g (0.05 mol) of 2'-aminoacetophenone in 50 mL of water. Add 12.5 mL of concentrated HCl. Stir until a clear solution of the hydrochloride salt is formed.

  • Cooling: Cool the solution to 0 °C in an ice-salt bath.

  • Diazotization: In a separate beaker, dissolve 3.8 g (0.055 mol) of sodium nitrite in 10 mL of water. Add this solution dropwise to the cold amine solution, keeping the temperature below 5 °C.

  • Cyclization: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes. Then, allow the mixture to warm slowly to room temperature. Stir for an additional 2 hours. A precipitate of the product should form.

  • Work-up - Isolation: Filter the solid product and wash the filter cake with cold water.

  • Neutralization and Extraction: For any product remaining in the filtrate, carefully neutralize the solution with 10% aqueous NaOH to pH 7-8. Extract this neutralized solution with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the ethyl acetate extracts, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure.

  • Purification: Combine the filtered solid with the residue from the extraction. Purify the combined crude product by recrystallization from an ethanol/water mixture.

Expert Commentary:

  • Nucleophile Difference: Unlike the Jacobson synthesis which relies on activating a C-H bond, this reaction uses the more nucleophilic enol of the ketone, often resulting in faster and higher-yielding cyclizations.

  • Acid Choice: Concentrated HCl is used to form the soluble amine salt and provide the acidic medium for diazotization. The choice of acid can sometimes influence the outcome of diazotization reactions.

General Experimental Workflow

The overall process from starting material to purified product follows a logical sequence of operations common in synthetic chemistry.

Experimental Workflow General Lab Workflow for Indazole Synthesis Start Select & Weigh Starting Aniline Setup Prepare Reaction Vessel (Solvent, Stirring) Start->Setup Cool Cool to 0-5 °C (Ice Bath) Setup->Cool Diazotize Dropwise Addition of NaNO₂ Solution Cool->Diazotize React Stir & Monitor (TLC) Diazotize->React Workup Quench & Extract Product React->Workup Purify Purify Crude Product (Recrystallization or Chromatography) Workup->Purify Analyze Characterize Final Product (NMR, MP, etc.) Purify->Analyze

Caption: General Lab Workflow for Indazole Synthesis.

Comparative Data and Substrate Scope

The choice of starting material significantly impacts the reaction conditions and potential yield.

Starting MaterialTypical ConditionsYield RangeKey AdvantagesKey Challenges
o-ToluidinesNaNO₂, Acetic Acid, 0-5 °C40-70%Readily available starting materials.Can require forcing conditions; moderate yields.
2-Aminoaryl KetonesNaNO₂, HCl, 0-5 °C75-95%High yields, clean reactions.[7]Starting materials may be more complex to synthesize.
Anthranilic AcidsNaNO₂, HCl; then reductive cyclization (e.g., Na₂SO₃)50-80%Access to indazole-3-carboxylic acids.[5]Requires a two-step (one-pot) reductive cyclization.
o-AlkynylanilinesNaNO₂, Acid60-90%Direct route to 3-substituted indazoles.[5]Alkyne-substituted anilines can be expensive or require synthesis.

References

Application Notes & Protocols: A Guide to the One-Pot Synthesis of Substituted 1-Aryl-1H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-aryl-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anti-inflammatory to anti-cancer.[1][2] The development of efficient, atom-economical, and operationally simple synthetic routes to access these molecules is of paramount importance to the drug discovery and development pipeline. One-pot synthesis, wherein multiple reaction steps are executed in a single reaction vessel, represents a significant advancement over traditional multi-step procedures by reducing waste, saving time, and often improving overall yields.[3][4] This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the one-pot synthesis of substituted 1-aryl-1H-indazoles, detailing key methodologies, mechanistic principles, and field-proven experimental protocols.

Introduction: The Significance of 1-Aryl-1H-Indazoles

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[5] The 1-aryl substituted variants, in particular, have garnered immense interest due to their prevalence in a wide array of pharmacologically active compounds.[1] Notable examples include Niraparib, a PARP inhibitor for ovarian cancer treatment, and Axitinib, a tyrosine kinase inhibitor used in renal cell carcinoma therapy.[6]

The traditional synthesis of these compounds often involves multiple discrete steps of protection, activation, condensation, and cyclization, leading to complex purification procedures and lower overall efficiency.[2] Modern synthetic chemistry has pivoted towards one-pot or "domino" reactions that streamline this process. These strategies rely on the careful orchestration of reaction conditions and catalysts to guide starting materials through a cascade of transformations to the final product without the need for isolating intermediates. This guide focuses on the most robust and widely adopted one-pot strategies.

Core Synthetic Strategies & Mechanistic Rationale

Several powerful one-pot methodologies have been developed, each with a distinct mechanistic basis. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final indazole product.

Tandem Condensation and Intramolecular N-Arylation

This is arguably the most versatile and commonly employed one-pot strategy. It commences with the condensation of an ortho-haloaryl aldehyde or ketone with an arylhydrazine to form an arylhydrazone intermediate in situ. This intermediate then undergoes an intramolecular N-arylation (cyclization) to form the indazole ring.

Causality: The success of this reaction hinges on a catalyst capable of facilitating the C-N bond formation. Copper and palladium complexes are the most effective catalysts for this transformation, which typically proceeds via an Ullmann-type coupling or a related catalytic cycle.[2][7]

  • Copper Catalysis: Copper(I) salts (e.g., CuI) are frequently used, often without the need for complex ligands, making the procedure cost-effective and operationally simple.[7][8] The reaction requires a base (e.g., K₂CO₃, KOH) to deprotonate the hydrazone nitrogen, making it nucleophilic for the subsequent intramolecular attack on the aryl halide.[9] Microwave irradiation has been shown to dramatically accelerate this process, reducing reaction times from hours to minutes.[10][11]

  • Palladium Catalysis: Palladium-based catalysts, while often more expensive, can offer broader substrate scope and milder reaction conditions. The mechanism involves an oxidative addition of the Pd(0) catalyst to the C-X bond, followed by N-arylation and reductive elimination to regenerate the catalyst.

workflow_n_arylation cluster_pot Single Reaction Vessel Start o-Haloaryl Carbonyl + Arylhydrazine Intermediate Arylhydrazone Intermediate (Formed in situ) Start->Intermediate Condensation (-H₂O) Cyclization Intramolecular C-N Bond Formation Intermediate->Cyclization Deprotonation Catalysis Catalyst Activation (e.g., Cu(I), Pd(0)) + Base Catalysis->Cyclization Product 1-Aryl-1H-Indazole Cyclization->Product Reductive Elimination/ Product Release

Caption: General workflow for one-pot synthesis via N-arylation.

Domino Deprotonation and Nucleophilic Aromatic Substitution (SNAr)

This powerful metal-free approach is particularly effective when the ortho-halogen is on an electron-deficient aromatic ring.[2][4] The strategy relies on an activating group (typically a nitro group) positioned para to the leaving group (e.g., fluorine) to facilitate a Nucleophilic Aromatic Substitution (SNAr) reaction.

Causality: The SNAr mechanism requires significant activation of the aromatic ring towards nucleophilic attack. An electron-withdrawing group like -NO₂ stabilizes the negative charge developed in the transition state (the Meisenheimer complex), thereby lowering the activation energy for the reaction. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity. The one-pot procedure involves first forming the arylhydrazone, followed by the addition of a base to deprotonate the hydrazone nitrogen, which then acts as the intramolecular nucleophile to displace the fluoride.[3][12][13]

mechanism_snar cluster_mech S-N-Ar Cyclization Mechanism Hydrazone Activated Arylhydrazone (e.g., 2-Fluoro-5-nitro...) Deprotonation Anionic Intermediate (N⁻) Hydrazone->Deprotonation + Base - HB⁺ Attack Meisenheimer Complex (Intramolecular Attack) Deprotonation->Attack Nucleophilic Attack Aromatization Product Formation (Loss of F⁻) Attack->Aromatization Rearomatization

Caption: Key mechanistic steps in the SNAr cyclization pathway.

C-H Activation and Annulation

A more recent and elegant strategy involves the transition-metal-catalyzed activation of a C-H bond on the arylhydrazone, followed by annulation to form the indazole ring.[13] This approach avoids the need for pre-functionalized ortho-halo starting materials, improving the overall atom economy.

Causality: Metals like Rhodium(III) or Silver(I) can coordinate to the hydrazone, often directed by the nitrogen atoms, and facilitate the activation of a typically unreactive C-H bond on the aryl ring.[6][13][14] This forms a metallacyclic intermediate which, upon reductive elimination, forges the new N-C bond of the indazole ring. The choice of oxidant is critical to regenerate the active catalyst.

Experimental Protocols

The following protocols are presented as robust starting points for laboratory synthesis. Researchers should perform their own optimization based on specific substrates and available equipment.

Protocol 1: Microwave-Assisted Copper-Catalyzed One-Pot Synthesis

This protocol is adapted from methodologies that utilize copper catalysis for the intramolecular N-arylation of arylhydrazones formed in situ, enhanced by microwave heating.[10][11] It is broadly applicable to various ortho-halo benzaldehydes and arylhydrazines.

Materials & Equipment:

  • 2-Bromobenzaldehyde (1.0 mmol, 1 equiv)

  • Substituted Arylhydrazine hydrochloride (1.1 mmol, 1.1 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (3-5 mL)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

  • Standard laboratory glassware for workup

  • Ethyl acetate, brine, anhydrous magnesium sulfate

Step-by-Step Procedure:

  • To a 10 mL microwave reactor vial, add 2-bromobenzaldehyde (1.0 mmol), the chosen arylhydrazine hydrochloride (1.1 mmol), CuI (10 mol%), and K₂CO₃ (2.5 mmol).

  • Add a magnetic stir bar and anhydrous DMF (4 mL).

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave synthesizer cavity.

  • Irradiate the mixture at 160 °C for 15-20 minutes. The reaction progress can be monitored by TLC or LC-MS by sampling a cooled aliquot.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-aryl-1H-indazole.

Protocol 2: One-Pot Domino SNAr Synthesis of 1-Aryl-5-nitro-1H-indazoles

This protocol is based on the efficient domino reaction involving SNAr cyclization, suitable for activated substrates.[2][4]

Materials & Equipment:

  • 2-Fluoro-5-nitroacetophenone or 2-Fluoro-5-nitrobenzaldehyde (1.0 mmol, 1 equiv)

  • Substituted Arylhydrazine (1.0 mmol, 1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup

Step-by-Step Procedure:

  • Combine the 2-fluoro-5-nitroaryl carbonyl compound (1.0 mmol) and the arylhydrazine (1.0 mmol) in a round-bottom flask containing anhydrous DMF (5 mL).

  • Stir the mixture at room temperature for 1-2 hours to ensure the formation of the arylhydrazone intermediate. Monitor by TLC.

  • Add anhydrous K₂CO₃ (2.0 mmol) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the hydrazone intermediate.

  • Cool the reaction to room temperature and pour the mixture into ice-water (50 mL).

  • A precipitate will often form. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water and then a small amount of cold ethanol or diethyl ether to remove impurities.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Summary: Reaction Parameters

The efficiency of one-pot syntheses is highly dependent on the reaction conditions. The tables below summarize typical parameters for the copper-catalyzed N-arylation method.

Table 1: Comparison of Conditions for Copper-Catalyzed One-Pot Synthesis.

Catalyst SystemBaseSolventTemperature (°C)TimeYield Range (%)Reference
CuI / (no ligand)K₂CO₃DMF120-14012-24 h60-85%[7]
CuI / 1,10-phenanthrolineKOHDMF12012-48 h10-70% (from o-chloro)[9][15]
CuI / diamineK₂CO₃DMF160 (MW)10-20 min75-95%[10][11]
CuIK₂CO₃PEG-4001105-8 h80-92%[16]

Table 2: Substrate Scope for SNAr Synthesis of 1-Aryl-3-methyl-5-nitro-1H-indazoles. [2][4]

Arylhydrazine Substituent (R)Yield (%)
Phenyl96%
4-Methylphenyl95%
4-Methoxyphenyl94%
4-Chlorophenyl93%
4-Bromophenyl90%
3-(Trifluoromethyl)phenyl73%
2,4-Dichlorophenyl81%

Yields are for the one-pot domino process starting from 2-fluoro-5-nitroacetophenone.

Conclusion and Future Outlook

One-pot synthetic strategies provide a powerful and efficient platform for the construction of medicinally relevant 1-aryl-1H-indazoles. The tandem condensation/intramolecular N-arylation and domino SNAr reactions are mature, robust methods that can be readily implemented in a research or process chemistry setting. The choice between these methods is dictated by the electronic nature and substitution pattern of the required starting materials. Emerging techniques based on C-H activation promise even more streamlined and environmentally benign routes, further expanding the synthetic chemist's toolkit for accessing this important heterocyclic scaffold. Continued innovation in catalysis and reaction design will undoubtedly lead to even more elegant and efficient one-pot solutions in the future.

References

Protocols for the Functionalization of the Indazole Ring: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, exhibiting diverse biological activities including anticancer, anti-inflammatory, and anti-HIV properties.[1][3] The ability to precisely modify the indazole scaffold at its various positions is therefore of paramount importance for the discovery and development of new therapeutic agents. This guide provides an in-depth exploration of key protocols for the functionalization of the indazole ring, offering not just step-by-step instructions but also the underlying mechanistic principles to empower researchers in their synthetic endeavors.

N-Functionalization: Mastering Regioselectivity

Direct functionalization of the indazole nitrogen atoms presents a significant challenge due to the existence of two tautomeric forms, 1H-indazole and 2H-indazole, leading to potential mixtures of N1 and N2 substituted products.[1][4] Achieving high regioselectivity is crucial and is influenced by steric and electronic factors of the indazole core, the nature of the electrophile, and the reaction conditions.[5][6]

N-Alkylation: A Tale of Two Isomers

The N1-alkylated indazole is often the thermodynamically more stable product, while the N2-isomer can be favored under kinetic control.[7]

  • Protocol for N1-Selective Alkylation: This protocol is particularly effective for indazoles with electron-withdrawing groups. The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) generally favors the formation of the N1-isomer.[5][6]

    Procedure:

    • To a solution of the 1H-indazole (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add the alkylating agent (e.g., alkyl halide, 1.1 mmol) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

    • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography.

  • Protocol for N2-Selective Alkylation: Kinetic control, often favoring the N2 product, can be achieved with bulkier bases or under specific conditions like the Mitsunobu reaction.[7]

N-Arylation: The Power of Cross-Coupling

The synthesis of N-arylindazoles can be challenging via direct arylation but can be effectively achieved through intramolecular amination reactions or by employing specific base-promoted cyclizations.[4][8][9] A notable method involves the use of 2-aminopyridine to promote the formation of N-arylindazoles from common arylamino oxime intermediates.[8][9]

Conceptual Workflow for N-Arylation:

Substrate Arylamino Oxime Intermediate Activated Intermediate Substrate->Intermediate Base-promoted activation Base 2-Aminopyridine (Base) Base->Intermediate Product N-Aryl Indazole Intermediate->Product Intramolecular Cyclization

Caption: Base-promoted synthesis of N-aryl indazoles.

C-H Functionalization: Direct and Atom-Economical Routes

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for elaborating the indazole core, avoiding the need for pre-functionalized starting materials.[10][11][12] Transition-metal catalysis, particularly with palladium and rhodium, plays a pivotal role in these transformations.[10][11][13]

C3-Arylation: A Challenging but Rewarding Transformation

The C3 position of the 1H-indazole is notoriously difficult to functionalize directly due to its electronic properties.[14][15] However, robust protocols have been developed to overcome this challenge.

  • Palladium-Catalyzed Direct C3-Arylation: Greaney and colleagues developed an efficient method for the C3-arylation of 2H-indazoles on water, offering a mild and direct route to 2,3-diaryl indazoles.[16] A more recent protocol by Daugulis and others describes a practical Pd(II)/phenanthroline catalyst system for the direct C3-arylation of 1H-indazoles with aryl iodides or bromides, notably without the need for silver additives.[15]

    General Reaction Scheme for C3-Arylation:

    Indazole 1H-Indazole Product 3-Aryl-1H-Indazole Indazole->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->Product Catalyst Pd(II) / Ligand Base, Solvent Catalyst->Product C-H Activation & Coupling

    Caption: Palladium-catalyzed C3-arylation of indazole.

    Representative Protocol for C3-Arylation of 1H-Indazole:

    • In a glovebox, add the 1H-indazole (0.5 mmol), aryl halide (0.6 mmol), Pd(OAc)₂ (5 mol%), and 1,10-phenanthroline (10 mol%) to a screw-capped vial.

    • Add the base (e.g., K₂CO₃, 1.5 mmol) and the solvent (e.g., toluene, 2 mL).

    • Seal the vial and heat the reaction mixture at the appropriate temperature (e.g., 120-150 °C) for 12-24 hours.

    • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

C7-Arylation: Exploiting Directing Group Strategies

Functionalization at the C7 position of the indazole ring is less common but can be achieved through palladium-catalyzed direct arylation, particularly when the indazole contains an electron-withdrawing group.[17]

Halogenation: Gateway to Further Functionalization

Halogenated indazoles are versatile intermediates, readily participating in a variety of cross-coupling reactions to introduce further complexity.[18]

C3-Iodination and Bromination

The C3 position of the indazole ring can be selectively halogenated under various conditions.

  • Protocol for C3-Iodination: A common and effective method involves the use of iodine in the presence of a base like potassium hydroxide (KOH) in a polar solvent such as DMF or dioxane.[18][19]

    Procedure:

    • Dissolve the 1H-indazole (1.0 mmol) in DMF (5 mL).

    • Add KOH (2.0 mmol) and stir for 10 minutes at room temperature.

    • Add iodine (1.1 mmol) portion-wise.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Pour the reaction mixture into an aqueous solution of sodium thiosulfate and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography or recrystallization.

  • Protocol for C3-Bromination: N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of the C3 position.[18] More recently, ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been reported as a rapid and efficient method.[20]

    Ultrasound-Assisted C3-Bromination Procedure:

    • To a solution of the indazole (0.2 mmol) in ethanol (2.0 mL), add DBDMH (0.2 mmol) and Na₂CO₃ (0.4 mmol).

    • Place the reaction vessel in an ultrasonic bath and sonicate at 40 °C for 30 minutes.

    • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with an appropriate organic solvent.

    • Dry the organic layer and concentrate to obtain the crude product, which can be purified by chromatography.

Halogenation ReagentPositionTypical ConditionsReference
I₂ / KOHC3DMF or Dioxane, rt[18][19]
NBSC3Acetonitrile or CHCl₃, rt[18]
DBDMH / Na₂CO₃C3Ethanol, 40 °C, Ultrasound[20]

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated or borylated indazoles are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the synthesis of aryl- or heteroaryl-substituted indazoles.[21][22]

  • Protocol for Suzuki-Miyaura Coupling of a Bromoindazole:

    Procedure:

    • To a reaction vessel, add the bromoindazole (1.0 mmol), the boronic acid or ester (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and an aqueous solution of a base (e.g., 2M Na₂CO₃, 2.5 mmol).

    • Add a solvent system such as 1,4-dioxane/water (4:1).

    • Degas the mixture with an inert gas (e.g., Argon) for 15-20 minutes.

    • Heat the reaction to 90-100 °C and stir until the starting material is consumed.

    • After cooling, dilute with water and extract with an organic solvent.

    • Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.

    Suzuki-Miyaura Coupling Workflow:

    Bromoindazole Bromoindazole Product Aryl-Indazole Bromoindazole->Product BoronicAcid Arylboronic Acid BoronicAcid->Product Catalyst Pd(PPh₃)₄ Base, Solvent Catalyst->Product Cross-Coupling

    Caption: Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of amino-substituted indazoles.[23][24][25] The choice of ligand is critical for the success of this reaction.[23][25]

  • Protocol for Buchwald-Hartwig Amination of an Iodoindazole:

    Procedure:

    • In an oven-dried Schlenk tube, combine the iodoindazole (1.0 mmol), Pd₂(dba)₃ (2.5 mol%), and the appropriate phosphine ligand (e.g., Xantphos, 10 mol%).

    • Add the base (e.g., Cs₂CO₃, 1.5 mmol).

    • Evacuate and backfill the tube with an inert gas.

    • Add the anhydrous solvent (e.g., toluene or dioxane) and the amine (1.2 mmol).

    • Seal the tube and heat the mixture at 80-110 °C for 4-24 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and filter through celite.

    • Concentrate the filtrate and purify the product by column chromatography.

Conclusion

The functionalization of the indazole ring is a rich and evolving field, with a diverse array of synthetic tools at the disposal of the modern chemist. The protocols and principles outlined in this guide provide a solid foundation for researchers to construct novel indazole derivatives for applications in drug discovery and materials science. By understanding the mechanistic underpinnings of these reactions, scientists can make informed decisions to optimize their synthetic routes and accelerate the pace of innovation.

References

The Synthetic Versatility of 4-Methyl-5-nitro-1H-indazole: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] Its unique bioisosteric relationship with indole allows it to engage with a wide array of biological targets, making it a privileged structure in the design of novel therapeutics. This guide focuses on a particularly valuable, yet underexplored, derivative: 4-methyl-5-nitro-1H-indazole . The strategic placement of the methyl and nitro groups on the indazole core imparts distinct reactivity and provides multiple avenues for synthetic diversification. This document serves as a comprehensive resource, offering in-depth application notes and detailed protocols for the effective utilization of this versatile building block in organic synthesis and drug discovery.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. The table below summarizes the key characteristics of this compound.

PropertyValueReference
CAS Number 101420-67-1[2]
Molecular Formula C₈H₇N₃O₂[2]
Molecular Weight 177.16 g/mol [2]
Melting Point 251-253 °C[2]
Boiling Point 379.692 °C[2]
Density 1.438 g/cm³[2]
XLogP3 2.30270[2]

The presence of the nitro group significantly influences the electronic properties of the indazole ring, rendering the N-H proton more acidic compared to unsubstituted indazole. This electronic-withdrawing effect also deactivates the benzene ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution under certain conditions. The 4-methyl group, being electron-donating, can influence the regioselectivity of certain reactions.

Core Synthetic Transformations and Applications

This compound is a versatile precursor for a range of valuable intermediates, primarily through transformations involving the nitro group and the pyrazole nitrogen atoms. The following sections detail the key synthetic applications, complete with mechanistic insights and detailed experimental protocols.

Reduction of the Nitro Group: Gateway to Bioactive Amines

The conversion of the 5-nitro group to a 5-amino group is arguably the most critical transformation of this compound. The resulting 5-amino-4-methyl-1H-indazole is a key building block for the synthesis of a wide range of biologically active molecules, including kinase inhibitors.[3]

Causality Behind Experimental Choices:

The choice of reducing agent is paramount for achieving a clean and high-yielding reduction without affecting the indazole core. While catalytic hydrogenation is a powerful method, it can sometimes lead to over-reduction or side reactions with other functional groups.[4] A more chemoselective and widely used method for the reduction of nitroarenes in the presence of other reducible functional groups is the use of tin(II) chloride (SnCl₂) in an acidic medium.[5][6] The reaction proceeds via a series of single electron transfers from Sn(II) to the nitro group, with protonation steps facilitating the elimination of oxygen atoms as water.

Experimental Workflow for Nitro Group Reduction

G start Start: this compound reagents Reagents: - Tin(II) chloride dihydrate (SnCl₂·2H₂O) - Concentrated HCl - Ethanol start->reagents Add reaction Reaction: - Stir at elevated temperature (e.g., 70-80 °C) - Monitor by TLC reagents->reaction Heat workup Workup: - Cool and pour into ice-water - Neutralize with aq. NaOH or NaHCO₃ to pH ~8 reaction->workup After completion extraction Extraction: - Extract with ethyl acetate workup->extraction purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Recrystallize or perform column chromatography extraction->purification product Product: 5-amino-4-methyl-1H-indazole purification->product

Caption: Workflow for the reduction of this compound.

Detailed Protocol: Synthesis of 5-Amino-4-methyl-1H-indazole

This protocol is adapted from established procedures for the reduction of nitroindazoles.[7]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethanol.

  • To this suspension, add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid. The addition should be done cautiously as the reaction can be exothermic.

  • Heat the reaction mixture to 70-80 °C and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Basify the acidic solution by the slow addition of a saturated aqueous NaHCO₃ solution or concentrated aqueous NaOH until the pH is approximately 8. This will precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-amino-4-methyl-1H-indazole.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

N-Alkylation: Modulating Physicochemical and Pharmacokinetic Properties

N-alkylation of the indazole core is a common strategy in drug design to modulate properties such as solubility, metabolic stability, and target engagement. The reaction of this compound with alkylating agents can lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.[3][8]

Causality Behind Experimental Choices:

  • Base and Solvent Effects: In polar aprotic solvents like DMF or DMSO, using a strong, non-nucleophilic base such as sodium hydride (NaH) tends to favor the formation of the N1-alkylated product. This is often attributed to the greater thermodynamic stability of the N1-anion. Conversely, weaker bases like potassium carbonate (K₂CO₃) can lead to mixtures of N1 and N2 isomers, with the ratio being influenced by steric and electronic factors.[3]

  • Steric Hindrance: The methyl group at the 4-position does not impose significant steric hindrance at either the N1 or N2 positions, suggesting that electronic factors will play a more dominant role in determining the regioselectivity.

Logical Framework for N-Alkylation Regioselectivity

cluster_conditions Reaction Conditions cluster_products Products strong_base Strong Base (e.g., NaH) in Polar Aprotic Solvent (e.g., THF, DMF) n1_product Predominantly N1-Alkylated Product (Thermodynamic Control) strong_base->n1_product Favors weak_base Weaker Base (e.g., K₂CO₃) in Polar Aprotic Solvent (e.g., DMF, Acetonitrile) n1_n2_mixture Mixture of N1 and N2-Alkylated Products weak_base->n1_n2_mixture Often leads to

Caption: Factors influencing the regioselectivity of N-alkylation of indazoles.

Detailed Protocol: N1-Selective Alkylation of this compound

This protocol is based on general procedures for N1-selective alkylation of indazoles.[3]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Deionized water

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired N1-alkylated product from any N2-isomer and other impurities.

Halogenation and Palladium-Catalyzed Cross-Coupling Reactions

The introduction of a halogen atom onto the indazole ring opens up a vast array of synthetic possibilities through palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, enabling the synthesis of complex molecular architectures.[9]

Causality Behind Experimental Choices:

The regioselectivity of halogenation on the indazole ring is influenced by the electronic nature of the existing substituents. For this compound, the directing effects of the methyl and nitro groups, as well as the inherent reactivity of the indazole core, must be considered. Electrophilic bromination or iodination are common methods. The C3 position of the indazole ring is often susceptible to halogenation under basic conditions.[9]

Once halogenated, the resulting halo-indazole can be used in a variety of palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

General Protocol: Iodination at the C3-Position

This protocol is adapted from general procedures for the C3-iodination of indazoles.[9]

Materials:

  • This compound

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add potassium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of iodine (1.1-1.5 eq) in DMF dropwise.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 3-iodo-4-methyl-5-nitro-1H-indazole.

The resulting 3-iodo-4-methyl-5-nitro-1H-indazole can then be used in standard palladium-catalyzed cross-coupling reactions to introduce a wide variety of substituents at the C3 position, further expanding the synthetic utility of the original scaffold.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its strategic substitution pattern allows for a range of predictable and high-yielding transformations, including the reduction of the nitro group to a key amine intermediate, regioselective N-alkylation, and functionalization of the indazole core via halogenation and subsequent palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important molecule in the creation of novel and impactful chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals engaged in the synthesis of indazole derivatives. Indazoles are a critical scaffold in medicinal chemistry, and their efficient synthesis is paramount for advancing drug discovery programs.[1][2][3][4] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you navigate the complexities of indazole synthesis and optimize your reaction conditions for maximal yield and purity.

I. Troubleshooting Guide: Common Issues in Indazole Synthesis

This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions to common problems encountered during indazole synthesis.

1. Issue: Low Yield or Incomplete Conversion

Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes, and how can I improve the outcome?

A: Low yields and incomplete conversions are common hurdles in indazole synthesis and can be attributed to several factors depending on the specific synthetic route employed. Here are some common causes and troubleshooting suggestions:

  • Suboptimal Reaction Temperature: Temperature significantly influences the reaction rate and the formation of byproducts. While some classical methods like the Jacobson synthesis require elevated temperatures, excessive heat can lead to decomposition.[5][6] Conversely, many modern catalytic methods, including some palladium-catalyzed reactions, are efficient at milder temperatures.[1][7]

    • Recommendation: Perform a systematic screening of reaction temperatures to determine the optimal balance for your specific substrate and catalyst system.

  • Incorrect Choice of Solvent: The polarity and boiling point of the solvent are critical as they affect reactant solubility and reaction kinetics.[8] If starting materials are not adequately dissolved, the reaction can be incomplete. For instance, in some syntheses, aprotic solvents like DMSO and DMF have been shown to provide higher yields compared to acidic ethanol.[5]

    • Recommendation: If solubility is an issue, consider switching to a solvent with a higher dissolving power for your substrates. In some cases, the use of a co-solvent might be beneficial.

  • Catalyst Inactivity or Loading: In metal-catalyzed reactions, the choice of catalyst, ligand, and catalyst loading are crucial. The catalyst may be deactivated by impurities in the starting materials or solvents.

    • Recommendation: Ensure the purity of your reagents and solvents. Anhydrous and oxygen-free conditions are often necessary for sensitive catalysts. It may also be beneficial to screen different catalysts or ligands and optimize the catalyst loading. Some modern methods utilize nanoparticle catalysts which can offer advantages like lower catalyst loading and improved yields.[5]

  • Side Reactions: The formation of byproducts is a frequent cause of low yields. For example, in syntheses involving hydrazines, the formation of hydrazones and dimers can be a competing reaction.[5] In chlorination reactions, over-chlorination can lead to a mixture of products.[9]

    • Recommendation: Carefully control the stoichiometry of your reagents. Slow addition of a reagent can sometimes minimize side reactions. Monitoring the reaction by TLC or LC-MS can help in identifying the formation of byproducts and optimizing reaction time to maximize the desired product.

2. Issue: Poor Regioselectivity (Formation of N1 and N2 Isomers)

Q: My reaction is producing a mixture of N1- and N2-substituted indazole isomers. How can I improve the regioselectivity?

A: Achieving regioselectivity in the functionalization of indazoles is a significant challenge, as direct alkylation or arylation often leads to a mixture of N1 and N2 isomers.[10] The thermodynamic stability of the 1H-indazole tautomer is generally greater than the 2H-tautomer, but kinetic factors can influence the product distribution.[11][12]

  • Influence of Substituents: The electronic and steric properties of substituents on the indazole ring can direct the position of substitution. For example, certain substituents at the C7 position, like NO2 or CO2Me, have been shown to confer excellent N2 regioselectivity.[11]

    • Recommendation: Analyze the electronic and steric effects of the substituents on your indazole core to predict the likely site of substitution.

  • Reaction Conditions: The choice of base, solvent, and electrophile can significantly impact the N1/N2 ratio. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for N1-selective indazole alkylation.[11]

    • Recommendation: A systematic screening of bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., THF, DMF, DMSO) is recommended to optimize for the desired isomer.[13]

  • Kinetic vs. Thermodynamic Control: In some cases, the reaction can be steered towards the desired isomer by controlling whether the reaction is under kinetic or thermodynamic control. For example, in the synthesis of indazole ribonucleosides, kinetic control favored the N2-isomer, while thermodynamic control yielded the N1-isomer.[14]

    • Recommendation: Varying the reaction time and temperature can help favor one isomer over the other. Shorter reaction times at lower temperatures often favor the kinetic product, while longer reaction times at higher temperatures can lead to the thermodynamic product.

3. Issue: Difficulty in Product Purification

Q: I am struggling to purify my indazole product from starting materials and/or byproducts. What are some effective purification strategies?

A: The purification of indazole derivatives can be challenging due to their similar polarities to byproducts or starting materials.

  • Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent mixture in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble or insoluble at all temperatures. Mixed solvent systems are often effective for separating isomers.[15]

    • Recommendation: Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, acetone/water) to find the optimal conditions for recrystallization.[15]

  • Column Chromatography: This is a versatile method for separating compounds with different polarities.

    • Recommendation: A careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase (eluent) is crucial. A gradient elution, where the polarity of the eluent is gradually increased, can often provide better separation than an isocratic elution.

  • Vacuum Distillation: For liquid or low-melting solid indazoles, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[6]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about indazole synthesis, covering various synthetic methodologies and strategic considerations.

1. Q: What are the main synthetic strategies for preparing the indazole core?

A: A variety of methods have been developed for the synthesis of the indazole scaffold, ranging from classical name reactions to modern transition-metal-catalyzed approaches.[5][16] Some of the most prominent methods include:

  • Jacobson Indazole Synthesis: This classical method involves the intramolecular cyclization of N-nitroso-o-toluidides.[6]

  • Davis-Beirut Reaction: This reaction provides access to 2H-indazoles from aromatic nitro compounds and is known for being a redox-neutral process.[17][18][19]

  • Cadogan Reductive Cyclization: This method involves the reductive cyclization of ortho-imino-nitrobenzenes to form 2H-indazoles.[10]

  • Modern Catalytic Methods: Recent advancements have led to the development of highly efficient and regioselective methods employing transition metal catalysts (e.g., palladium, rhodium, copper) for C-H activation and annulation reactions.[7][20] These methods often offer milder reaction conditions and broader substrate scope.[1][3]

2. Q: How do I choose the most suitable synthetic route for my target indazole?

A: The selection of a synthetic route depends on several factors:

  • Desired Substitution Pattern: Some methods are better suited for accessing specific substitution patterns. For example, the Davis-Beirut reaction is a good choice for 2H-indazoles.[17]

  • Availability of Starting Materials: The choice of synthesis will be dictated by the commercial availability and cost of the required starting materials.

  • Functional Group Tolerance: Modern catalytic methods often exhibit better tolerance for a wide range of functional groups compared to classical methods that may require harsh conditions.[5]

  • Scalability and Safety: For industrial applications, the scalability of the reaction and the safety of the reagents and conditions are critical considerations.[21]

3. Q: What are the key safety precautions to consider during indazole synthesis?

A: As with any chemical synthesis, a thorough risk assessment is essential. Specific hazards associated with indazole synthesis may include:

  • Use of Azides: Some synthetic routes employ sodium azide, which is highly toxic and potentially explosive.[2]

  • Hydrazine and its Derivatives: Hydrazine and its derivatives are often used as reagents and are known to be toxic and carcinogenic.

  • Strong Acids and Bases: Many reactions involve the use of strong acids and bases, which are corrosive.

  • High Temperatures and Pressures: Some reactions require elevated temperatures and may generate pressure.

Recommendation: Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and be familiar with the safety data sheets (SDS) of all chemicals used.

III. Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for key indazole synthesis reactions, along with tables summarizing typical reaction conditions and yields.

Protocol 1: Jacobson Indazole Synthesis (from N-Nitroso-o-acetotoluidide)

This protocol is based on the method described in Organic Syntheses.[6]

Step 1: Nitrosation of o-Acetotoluidide

  • In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, dissolve o-acetotoluidide in a mixture of acetic anhydride and acetic acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Pass a stream of nitrous gases (generated from sodium nitrite and sulfuric acid) through the solution while maintaining the temperature below 5 °C.

  • Continue the addition of nitrous gases until the reaction is complete, as indicated by a persistent blue-green color.

Step 2: Cyclization to Indazole

  • Slowly add the N-nitroso-o-acetotoluidide solution to a preheated solution of sodium hydroxide in ethanol at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 30 minutes.

  • Cool the reaction mixture and neutralize with acetic acid.

  • Remove the ethanol by distillation.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude indazole.

  • Purify the crude product by recrystallization or vacuum distillation.

Parameter Condition Reference
Starting Material o-Acetotoluidide[6]
Nitrosating Agent Nitrous gases (from NaNO₂/H₂SO₄)[6]
Solvent (Nitrosation) Acetic anhydride/Acetic acid[6]
Temperature (Nitrosation) 0-5 °C[6]
Cyclization Reagent NaOH in Ethanol[6]
Temperature (Cyclization) Reflux[6]
Typical Yield 40-60%[6]
Protocol 2: Davis-Beirut Reaction for 2H-Indazole Synthesis

This protocol is a general representation of the Davis-Beirut reaction.[18][19]

Step 1: Synthesis of the o-Nitrobenzylamine Precursor

  • Synthesize the required N-substituted o-nitrobenzylamine from the corresponding o-nitrobenzaldehyde and primary amine via reductive amination or other suitable methods.

Step 2: Cyclization to the 2H-Indazole

  • Dissolve the N-substituted o-nitrobenzylamine in a suitable alcoholic solvent (e.g., methanol, ethanol).[18]

  • Add a base (e.g., NaOH, KOH) or an acid (e.g., acetic acid) catalyst.[22] The choice of catalyst depends on the specific substrate and desired outcome.[17]

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize if necessary.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Parameter Condition Reference
Starting Material N-substituted o-nitrobenzylamine[18][19]
Catalyst Base (e.g., NaOH) or Acid (e.g., Acetic Acid)[22]
Solvent Alcohol (e.g., Methanol)[18]
Temperature Reflux[18]
Typical Yield Varies depending on substrate[18]

IV. Visualizing Reaction Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of key synthetic strategies for indazole synthesis.

Jacobson_Synthesis start o-Acetotoluidide nitrosation Nitrosation (NaNO₂, H₂SO₄) start->nitrosation intermediate N-Nitroso-o-acetotoluidide nitrosation->intermediate cyclization Cyclization (NaOH, Ethanol, Reflux) intermediate->cyclization product Indazole cyclization->product

Jacobson Indazole Synthesis Workflow

Davis_Beirut_Reaction start o-Nitrobenzylamine Precursor cyclization Base or Acid Catalyzed Cyclization (Reflux) start->cyclization product 2H-Indazole cyclization->product

Davis-Beirut Reaction for 2H-Indazoles

V. References

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References

Technical Support Center: Synthesis of 4-bromo-5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 4-bromo-5-methyl-1H-indazole, a key heterocyclic building block in the development of novel therapeutics, presents several distinct challenges that can impact yield, purity, and scalability. This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-tested insights to navigate these complexities. Drawing from established synthetic routes and an understanding of the underlying chemical principles, this document offers a structured approach to troubleshooting common issues and answering frequently asked questions.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My overall yield is extremely low when synthesizing 4-bromo-5-methyl-1H-indazole from a substituted aniline precursor via diazotization and cyclization. What are the most likely causes?

A1: Low yields in this multi-step synthesis are common and can typically be attributed to one of three areas: the precursor synthesis, the diazotization/cyclization step, or the final workup and purification.

  • Precursor Quality: The purity of your starting aniline (e.g., 2-amino-4-bromo-5-methylaniline) is critical. Impurities from preceding nitration or reduction steps can interfere with the sensitive diazotization reaction. Always ensure the precursor is fully characterized (¹H NMR, LC-MS) and purified before use.

  • Diazotization Inefficiency: The formation of the diazonium salt is highly temperature-sensitive. The reaction must be kept cold (typically 0–5 °C) to prevent premature decomposition of the salt, which often leads to the formation of phenolic byproducts and a complex mixture of tars.[1] Ensure your cooling bath is stable and that the addition of the nitrite solution is slow and controlled.

  • Side Reactions During Cyclization: The final ring-closure step can be inefficient. A known issue with some traditional indazole syntheses is a low yield during this final step, which can significantly increase production costs and hinder industrial-scale manufacturing.[2] This may be due to competing decomposition pathways of the diazonium intermediate.

  • Workup Losses: The product can be lost during extraction if the pH is not carefully controlled. Furthermore, 4-bromo-5-methyl-1H-indazole can be sensitive to prolonged exposure to strong acids or bases during the workup.

Q2: I'm attempting a direct bromination of 5-methyl-1H-indazole to obtain the 4-bromo product, but my main product appears to be the 3-bromo isomer or a mixture. Why is this happening and how can I improve regioselectivity?

A2: This is a classic regioselectivity challenge in indazole chemistry. The C3 position of the indazole ring is often more electronically activated and sterically accessible for electrophilic substitution than the C4 position.

  • Inherent Reactivity: Without a directing group, electrophiles like Br₂ or N-bromosuccinimide (NBS) will preferentially attack the C3 position.[3] Many published procedures for halogenating indazoles report substitution at C3 under standard basic conditions with I₂ or other halogen sources.[4][5]

  • Reaction Conditions: The choice of solvent and brominating agent is crucial. Non-polar solvents may favor C3 bromination. While direct C4 bromination is challenging, synthetic strategies often circumvent this by starting with a precursor that already has the desired substitution pattern. For example, a common industrial approach is to begin with an aniline where the bromine and methyl groups are already in place, and then form the indazole ring.[2][6] This avoids the issue of regioselectivity entirely.

  • Alternative Strategy: Instead of direct bromination of 5-methyl-1H-indazole, a more reliable route is to start with a precursor like 2-bromo-4-methylaniline. This aniline can then be subjected to diazotization and intramolecular cyclization to form the indazole ring, ensuring the bromine remains at the desired position.

Q3: The final purification by silica gel chromatography is proving difficult. My product co-elutes with an impurity. What are some effective purification strategies?

A3: Co-elution is often due to the presence of a regioisomer, which will have a very similar polarity to the desired product.

  • Optimize Chromatography: Experiment with different solvent systems. A switch from standard ethyl acetate/hexane to a system with dichloromethane and a small amount of methanol can sometimes provide better separation. Using a high-performance flash chromatography system with high-quality silica can also improve resolution.

  • Recrystallization/Slurrying: This is often the most effective method for removing isomeric impurities on a larger scale. After a rough chromatographic pass, attempt to recrystallize the product from a suitable solvent system. Solvents to screen include isopropanol, acetonitrile, toluene, or mixtures like ethyl acetate/heptane. The patent literature often describes purification by slurrying the crude product in a solvent like cyclohexane or methanol to remove impurities.[6][7]

  • Acid/Base Wash: During the liquid-liquid extraction phase of the workup, careful washing can help. Washing the organic layer with a dilute acid solution can remove basic impurities, while a wash with a weak base (e.g., saturated sodium bicarbonate) can remove acidic byproducts. Ensure your target compound is stable under these conditions.

Q4: My diazotization reaction (Sandmeyer-type cyclization) is producing a lot of dark, tarry material and very little product. How can I troubleshoot this critical step?

A4: Tar formation is a classic sign of diazonium salt decomposition.[8] This step requires precise control.

  • Temperature Control is Paramount: The reaction must be maintained between 0 °C and 5 °C. Use a reliable cooling bath (ice-salt or a cryocooler) and monitor the internal reaction temperature, not just the bath temperature. Add the sodium nitrite solution dropwise to avoid exothermic spikes.[1]

  • Acidic Conditions: The reaction must be run in the presence of a strong acid, typically HCl or H₂SO₄. The acid prevents the formation of diazoamino compounds and protonates nitrous acid to form the active nitrosating agent.[9] Ensure you are using a sufficient excess of acid.

  • Fresh Reagents: Use freshly prepared sodium nitrite solution. Nitrous acid is unstable, so it is always generated in situ.

  • Solvent Choice: While aqueous acid is common, some procedures may specify other solvents. However, be aware that solvents like methanol can sometimes hinder diazonium salt formation.[8]

  • Immediate Use: Once the diazonium salt is formed, it should be used immediately in the subsequent cyclization step. Letting it stand, even at low temperatures, will lead to decomposition.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for preparing 4-bromo-5-methyl-1H-indazole?

A1: Based on patent literature and established chemical principles, the most reliable route avoids the regioselectivity challenges of direct bromination. A robust, multi-step approach is generally favored for scalability and reproducibility.[2]

  • Starting Material: Begin with a commercially available and appropriately substituted benzene derivative, such as 2,5-dibromotoluene or a related compound.

  • Formylation/Functionalization: Introduce an aldehyde or another functional group ortho to the eventual amine position. One patented method involves lithiation of 2-bromo-4-fluorotoluene followed by reaction with DMF to install an aldehyde.[2]

  • Oxime/Hydrazone Formation: Convert the aldehyde into an oxime or a similar derivative.[2]

  • Reductive Cyclization: The final and key step is the ring closure to form the indazole. This is often achieved by reacting the intermediate with hydrazine hydrate.[2] This method builds the heterocyclic ring onto a pre-functionalized benzene core, thus guaranteeing the final positions of the bromo and methyl substituents.

Q2: What are the primary safety concerns when synthesizing 4-bromo-5-methyl-1H-indazole?

A2: There are several significant safety hazards to consider:

  • Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry.[8][10] It is imperative to keep them in a cold solution and use them immediately after formation. Never attempt to isolate the diazonium salt intermediate.

  • Brominating Agents: Reagents like liquid bromine are highly corrosive, toxic, and volatile. N-bromosuccinimide (NBS) is a safer alternative but is still a strong oxidizing agent and an irritant.[6] All bromination reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Strong Acids and Bases: The synthesis often involves concentrated acids (HCl, H₂SO₄) and strong bases (NaOH, LDA).[2] These are highly corrosive and require careful handling.

  • Organolithium Reagents: If using a route involving lithiation (e.g., with LDA or n-BuLi), be aware that these reagents are pyrophoric and react violently with water.[2] Anhydrous conditions and an inert atmosphere (Nitrogen or Argon) are mandatory.

Q3: How do I definitively characterize the final product and distinguish it from potential regioisomers?

A3: A combination of spectroscopic techniques is required for unambiguous structure confirmation.

  • ¹H NMR: This is the most powerful tool. The proton on the C3 position of the indazole ring typically appears as a singlet at a characteristic downfield shift (often >8.0 ppm). The coupling patterns of the aromatic protons (on C6 and C7) will confirm the 1,2,4,5-substitution pattern on the benzene ring. The methyl group will appear as a singlet around 2.5 ppm.[2]

  • ¹³C NMR: Provides a carbon count and chemical shift data for all carbons in the molecule, confirming the overall structure.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental formula (C₈H₇BrN₂). The isotopic pattern for bromine (a near 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) will be a clear indicator of its presence.

  • Gas Chromatography (GC) or Liquid Chromatography (LC): These techniques are essential for assessing purity and can help identify the number of components in a mixture, even if their structures are not yet known.[2]

Section 3: Protocols and Data

Recommended Synthetic Protocol (Adapted from Patent Literature)

This protocol is based on a modern approach that avoids direct bromination and controls regioselectivity by building the indazole ring onto a pre-functionalized aromatic core.[2]

Step 1: Synthesis of 2-bromo-5-methylbenzaldehyde

  • This is a representative starting point. Precursors may vary.

  • To a solution of 2-bromo-1,4-dimethylbenzene in an appropriate solvent, add a suitable oxidizing agent (e.g., NBS with a radical initiator) to selectively brominate one of the methyl groups.

  • The resulting benzyl bromide is then oxidized to the aldehyde using a method like the Sommelet reaction or by treatment with an oxidizing agent like DMSO.

Step 2: Formation of 2-bromo-5-methylbenzaldehyde oxime

  • Dissolve 2-bromo-5-methylbenzaldehyde in a solvent such as ethanol or ethylene glycol dimethyl ether.

  • Add methoxylamine hydrochloride and a base like potassium carbonate.

  • Heat the reaction mixture (e.g., 40-80 °C) for 2-16 hours until TLC or LC-MS indicates complete consumption of the aldehyde.

  • Work up by quenching with water and extracting with an organic solvent.

Step 3: Cyclization to 4-bromo-5-methyl-1H-indazole

  • Dissolve the intermediate oxime from Step 2 in a suitable solvent (e.g., dioxane or ethanol).

  • Add hydrazine hydrate (typically a large excess).

  • Heat the reaction mixture to 40-100 °C for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, quench with water, and extract the product with ethyl acetate or a similar solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure 4-bromo-5-methyl-1H-indazole.

Table 1: Comparison of Indazole Synthesis Strategies
Synthetic StrategyKey ReagentsCommon ChallengesScalabilityReference
Diazotization/Cyclization of Substituted Aniline Substituted Aniline, NaNO₂, Acid (HCl, H₂SO₄), HeatLow temperature control critical, diazonium instability, tar formation, potential low yield.Moderate; requires careful process control.[1][2]
Direct Bromination of 5-methyl-1H-indazole 5-methyl-1H-indazole, NBS or Br₂Poor regioselectivity (C3 bromination favored), formation of isomeric mixtures, difficult purification.Poor; not recommended for selective synthesis.[3][4]
"Build-the-Ring" Approach Substituted Toluene/Aldehyde, Hydrazine HydrateMulti-step synthesis, potential for pyrophoric reagents (e.g., LDA) in early steps.Good to Excellent; offers superior regiochemical control.[2]

Section 4: Visualization and Workflows

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Indazole Formation cluster_2 Final Product Start 2,5-Dibromotoluene Step1 Functionalization (e.g., Formylation) Start->Step1 e.g., Grignard, DMF Step2 Oxime Formation Step1->Step2 NH2OH·HCl, Base Step3 Reductive Cyclization Step2->Step3 Hydrazine Hydrate, Heat Step4 Purification Step3->Step4 Column or Recrystallization End 4-bromo-5-methyl- 1H-indazole Step4->End

Caption: Recommended workflow for regioselective synthesis.

Troubleshooting_Yield Start Low Overall Yield Identified Check_SM Is Starting Material (Aniline) Pure? Start->Check_SM Check_Diaz Was Diazotization Temp < 5°C? Start->Check_Diaz Check_Workup Was Workup pH Controlled? Start->Check_Workup SM_No No Check_SM->SM_No SM_Yes Yes Check_SM->SM_Yes Diaz_No No Check_Diaz->Diaz_No Diaz_Yes Yes Check_Diaz->Diaz_Yes Workup_No No Check_Workup->Workup_No Action_SM Action: Repurify Precursor (Column/Recrystallize) SM_No->Action_SM Action_Optimize Action: Consider Alternative Cyclization Catalyst/Conditions SM_Yes->Action_Optimize Action_Diaz Action: Improve Cooling; Slow Nitrite Addition Diaz_No->Action_Diaz Diaz_Yes->Action_Optimize Action_Workup Action: Use Buffered Washes; Avoid Strong Acid/Base Workup_No->Action_Workup

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of 4-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-methyl-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to confidently achieve high purity of this compound in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective and commonly employed techniques for the purification of this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities present in the crude material, as well as the desired final purity.

Q2: What are the likely impurities I might encounter in my crude this compound sample?

A2: The impurity profile can vary depending on the synthetic route employed. However, common impurities may include:

  • Isomeric byproducts: Synthesis of substituted indazoles can sometimes lead to the formation of constitutional isomers, which may have very similar physical properties to the desired product, making them challenging to separate.

  • Unreacted starting materials: Incomplete reactions can leave residual starting materials in the crude product.

  • Side-reaction products: Depending on the reaction conditions, various side-products may be formed.

  • Residual solvents: Solvents used in the synthesis or work-up may be present in the crude material.

Q3: My purified compound has a broad melting point range. What could be the issue?

A3: A broad melting point range is a strong indicator of impurities. Pure this compound should have a sharp melting point around 251-253 °C[1]. If your compound melts over a wider range, it is likely contaminated with residual solvents, starting materials, or isomeric byproducts. Further purification by recrystallization or column chromatography is recommended.

Q4: I am having difficulty separating my desired product from an impurity with a very similar Rf value on TLC. What can I do?

A4: When dealing with impurities that have similar polarities to your target compound, several strategies can be employed:

  • Optimize your TLC solvent system: Experiment with different solvent mixtures to maximize the separation between the spots. Sometimes, a small change in the solvent ratio or the addition of a third solvent can significantly improve resolution.

  • Column Chromatography with a shallow gradient: If you are using column chromatography, a slow, shallow gradient of the eluent can improve the separation of closely eluting compounds.

  • Recrystallization: If the impurity has a slightly different solubility profile, multiple recrystallizations may be necessary to achieve the desired purity.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Oiling out The compound is coming out of solution as a liquid instead of a solid.- Ensure the solvent is not too non-polar for the compound at elevated temperatures. - Try a different solvent or a mixed solvent system. - Cool the solution more slowly to encourage crystal formation.
Poor recovery A significant amount of the compound remains dissolved in the mother liquor.- You may have used too much solvent. Try to concentrate the mother liquor and cool it again to obtain a second crop of crystals. - The solvent may be too good at dissolving your compound even at low temperatures. Select a solvent in which your compound is less soluble when cold.
No crystal formation The solution remains clear even after cooling.- The solution may not be saturated. Evaporate some of the solvent to increase the concentration. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation Impurities are co-eluting with the product.- The eluent polarity may be too high. Start with a less polar solvent system. - The column may be overloaded. Use a larger column or load less crude material. - Ensure the column is packed properly to avoid channeling.
Product is not eluting The compound is stuck at the top of the column.- The eluent is too non-polar. Gradually increase the polarity of the solvent system. For nitroaryl compounds, a mixture of hexanes or petroleum ether with ethyl acetate is a good starting point[2].
Cracking of the silica gel bed The column has run dry or there was a sudden change in solvent polarity.- Always keep the silica gel bed covered with solvent. - When changing to a more polar solvent system, do so gradually.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Given that this compound is a nitroaryl compound, alcoholic solvents are a good starting point for recrystallization[3].

Materials:

  • Crude this compound

  • Ethanol or Methanol

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen alcohol (ethanol or methanol) to the flask.

  • Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, crystals of the purified compound should form.

  • To maximize the yield, place the flask in an ice bath for about 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

  • Determine the melting point of the dried crystals to assess purity. The melting point should be sharp and close to 251-253 °C[1].

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Before running the column, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for nitroaryl compounds is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, loaded silica gel to the top of the column.

  • Elution: Begin eluting the column with the starting solvent system. Collect fractions in test tubes.

  • Gradient Elution (if necessary): If the compounds are not separating well, you can gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound assess_purity Assess Purity (TLC, Melting Point) crude->assess_purity recrystallization Recrystallization assess_purity->recrystallization Minor Impurities column_chromatography Column Chromatography assess_purity->column_chromatography Complex Mixture / Isomers pure_product Pure Product (m.p. 251-253 °C) recrystallization->pure_product Successful troubleshoot Troubleshoot Separation recrystallization->troubleshoot Unsuccessful column_chromatography->pure_product Successful column_chromatography->troubleshoot Unsuccessful troubleshoot->assess_purity Re-evaluate

Caption: Decision workflow for purifying this compound.

Troubleshooting_Logic start Purification Issue Identified recrystallization_issue Recrystallization Problem start->recrystallization_issue Method: Recrystallization column_issue Column Chromatography Problem start->column_issue Method: Column Chromatography oiling_out Oiling Out recrystallization_issue->oiling_out Symptom poor_recovery Poor Recovery recrystallization_issue->poor_recovery Symptom no_crystals No Crystals recrystallization_issue->no_crystals Symptom poor_separation Poor Separation column_issue->poor_separation Symptom no_elution Product Not Eluting column_issue->no_elution Symptom cracked_bed Cracked Silica Bed column_issue->cracked_bed Symptom solution1 Change Solvent / Cooling Rate oiling_out->solution1 solution2 Concentrate Mother Liquor poor_recovery->solution2 solution3 Saturate / Induce Crystallization no_crystals->solution3 solution4 Optimize Eluent / Repack Column poor_separation->solution4 solution5 Increase Eluent Polarity no_elution->solution5 solution6 Repack Column / Maintain Solvent Level cracked_bed->solution6

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: 4-Methyl-5-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-methyl-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in your experiments. Here, we address common challenges and questions through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles.

Section 1: Understanding the Stability of this compound

This compound is a stable crystalline solid under standard laboratory conditions. However, its stability can be compromised by exposure to high temperatures, light, and certain chemical environments. The presence of the nitro group, a strong electron-withdrawing functionality, on the indazole ring influences its reactivity and degradation pathways.

Key Stability Considerations:

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to elevated temperatures can lead to decomposition. Nitroaromatic compounds can be thermally sensitive, and decomposition may be exothermic.

  • Photostability: Exposure to UV or high-intensity visible light can induce photochemical degradation. Nitroaromatic compounds are known to be susceptible to photodegradation, which can lead to complex reaction pathways and the formation of impurities.

  • Chemical Stability: The compound is susceptible to degradation in the presence of strong acids, bases, oxidizing agents, and reducing agents. The nitro group can be reduced to an amino group, and the indazole ring may undergo cleavage under harsh hydrolytic conditions.

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Unexpected Degradation of the Compound in Solution

Observation: You observe the appearance of new, unexpected peaks in your HPLC or LC-MS analysis of a solution of this compound that has been stored for a short period. The concentration of the parent compound appears to be decreasing.

Probable Causes & Solutions:

Probable Cause Scientific Rationale Recommended Solution
Solvent-Induced Degradation The solvent used may not be inert or may contain impurities that react with the compound. For example, protic solvents at elevated temperatures can facilitate hydrolysis.Use high-purity, anhydrous solvents. For long-term storage in solution, consider aprotic solvents like acetonitrile or THF. If aqueous buffers are necessary, prepare them fresh and store at 2-8°C for a limited time.
Photodegradation Exposure to ambient laboratory light, especially direct sunlight or fluorescent lighting, can initiate photochemical reactions in nitroaromatic compounds.Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Minimize the time solutions are exposed to light during experimental procedures.
pH-Mediated Hydrolysis Extreme pH conditions (highly acidic or basic) can catalyze the hydrolysis of the indazole ring or side-chain reactions.Maintain the pH of your solution within a neutral range (pH 6-8) if compatible with your experimental design. Use freshly prepared buffers to ensure pH stability.
Issue 2: Inconsistent Results in Biological Assays

Observation: You are experiencing high variability in the results of your biological assays, suggesting a change in the active concentration of your compound.

Probable Causes & Solutions:

Probable Cause Scientific Rationale Recommended Solution
Reaction with Media Components Components of your cell culture media or assay buffer (e.g., reducing agents like DTT, or nucleophiles) may be reacting with the nitro group of the compound. The nitro group can be reduced to an amino group, which will have different biological activity.Review the composition of your media and buffers for potentially reactive components. If a reducing agent is necessary, consider adding it immediately before the assay to minimize incubation time with your compound. Run a control experiment to assess the stability of the compound in the assay media over the time course of the experiment.
Adsorption to Labware The compound may be adsorbing to the surface of plastic labware, leading to a decrease in the effective concentration in solution.Use low-adsorption plasticware or glass vials where possible. Pre-rinsing the labware with the experimental solvent may help to saturate non-specific binding sites.
Precipitation from Solution The compound may be precipitating out of solution, especially if the solvent composition changes during the experiment (e.g., dilution of a DMSO stock into an aqueous buffer).Determine the solubility of the compound in your final assay buffer. Ensure that the final concentration is well below the solubility limit. Visually inspect for any signs of precipitation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[1][2] Recommended storage temperatures are typically between 2-8°C. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential oxidative degradation.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. These solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solutions from light by using amber vials. Before use, allow the aliquot to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q3: What are the known chemical incompatibilities of this compound?

A3: As a nitroaromatic compound, it is incompatible with strong oxidizing agents, strong reducing agents, strong bases, and strong acids.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound. For example, reducing agents can reduce the nitro group to an amine.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and prevent contact with skin and eyes.[1]

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.[3][4]

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a UV detector or mass spectrometer

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve a portion of the stressed solid in acetonitrile for analysis.

  • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in acetonitrile/water) to a photostability chamber with a combination of UV and visible light.

  • Analysis: Analyze all samples, along with an unstressed control, by a validated stability-indicating HPLC method. Compare the chromatograms to identify degradation products.

Section 5: Visualizations

Diagram 1: Potential Degradation Pathways

DegradationPathways A This compound B Reduction (e.g., with reducing agents) A->B D Hydrolysis (Strong Acid/Base) A->D F Photodegradation (UV/Vis Light) A->F C 4-Methyl-1H-indazol-5-amine B->C E Ring Cleavage Products D->E G Complex Mixture of Photoproducts F->G TroubleshootingWorkflow Start Instability Observed (e.g., new peaks in HPLC) CheckStorage Review Storage Conditions (Temp, Light, Container) Start->CheckStorage CheckSolvent Evaluate Solvent (Purity, Type) Start->CheckSolvent CheckpH Assess pH of Solution Start->CheckpH CheckIncompatibles Identify Incompatible Reagents (e.g., in assay media) Start->CheckIncompatibles Solution Implement Corrective Actions: - Store at 2-8°C, protected from light - Use high-purity, aprotic solvents - Maintain neutral pH - Avoid reactive components CheckStorage->Solution CheckSolvent->Solution CheckpH->Solution CheckIncompatibles->Solution

References

Technical Support Center: Optimizing Industrial Production of 4-Methyl-5-nitro-1H-indazole and Minimizing Waste

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-5-nitro-1H-indazole. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during production, with a core focus on enhancing efficiency and reducing industrial waste. The information herein is grounded in established chemical principles and contemporary green chemistry practices.

Section 1: Overview of the Prevailing Industrial Synthesis and Waste Streams

The industrial production of this compound typically proceeds through a multi-step synthesis. A plausible and common route, analogous to the synthesis of similar substituted indazoles, initiates with the nitration of a suitable toluene derivative, followed by reduction and a diazotization-cyclization sequence. A critical step in this process is the regioselective nitration of 4-methyl-1H-indazole.

The primary sources of waste in this industrial process include:

  • Spent Acids: Large volumes of mixed nitric and sulfuric acid are a major waste stream from the nitration step.

  • Organic Solvents: Solvents used for extraction, reaction media, and purification contribute significantly to the waste profile.

  • Reaction Byproducts: Incomplete reactions and side reactions lead to the formation of unwanted isomers and other organic impurities that require separation and disposal.

  • Aqueous Waste: Water from quenching, washing, and extraction steps is often contaminated with acids, organic solvents, and byproducts.

Below is a probable synthetic pathway and the associated points of waste generation.

Industrial Synthesis and Waste cluster_waste Waste Generation Points toluene Toluene Derivative dinitro_toluene Dinitro-toluene Intermediate toluene->dinitro_toluene Nitration amino_nitro_toluene Amino-nitro-toluene dinitro_toluene->amino_nitro_toluene Selective Reduction waste_nitration1 Spent Acid (HNO3/H2SO4) dinitro_toluene->waste_nitration1 methyl_indazole 4-Methyl-1H-indazole amino_nitro_toluene->methyl_indazole Diazotization & Cyclization waste_reduction Catalyst & Solvent Waste amino_nitro_toluene->waste_reduction target This compound methyl_indazole->target Regioselective Nitration waste_cyclization Aqueous & Organic Waste methyl_indazole->waste_cyclization waste_nitration2 Spent Acid & Isomeric Byproducts target->waste_nitration2 waste_purification Solvent & Impurity Waste target->waste_purification Purification

Caption: A plausible industrial synthesis route for this compound highlighting the key stages of waste generation.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, with a focus on solutions that also contribute to waste reduction.

Issue 1: Poor Regioselectivity in the Nitration of 4-Methyl-1H-indazole

Question: My nitration of 4-methyl-1H-indazole is producing a mixture of isomers, primarily the undesired 4-methyl-3-nitro-1H-indazole, leading to low yields of the target 5-nitro isomer and significant purification waste. How can I improve the regioselectivity?

Answer: The regioselectivity of electrophilic substitution on the indazole ring is a known challenge. The C3 position is often more susceptible to electrophilic attack. To favor nitration at the C5 position, consider the following strategies:

  • Protecting Group Strategy: The use of a removable protecting group at the N1 position can alter the electronic distribution of the indazole ring and direct nitration to the desired position. Subsequent deprotection yields the target compound.

  • Reaction Conditions Optimization:

    • Temperature Control: Nitration is a highly exothermic reaction. Maintaining a precise and low temperature (typically 0-5 °C) is crucial to minimize side reactions and improve selectivity. Runaway reactions can lead to a decrease in selectivity and the formation of undesired byproducts.

    • Rate of Addition: The slow, controlled addition of the nitrating agent to the solution of 4-methyl-1H-indazole is critical. This helps to maintain a low concentration of the nitronium ion and can improve selectivity.

  • Alternative Nitrating Agents: While mixed acid is common, other nitrating agents can offer improved regioselectivity. Investigating milder nitrating agents or alternative catalytic systems can be beneficial.

Issue 2: Incomplete Reaction and Low Yields

Question: My reaction is sluggish, with a significant amount of unreacted starting material remaining, resulting in low product yield and a complex purification process. What are the likely causes and solutions?

Answer: Incomplete reactions can be due to several factors. A systematic approach to troubleshooting is recommended:

Potential Cause Troubleshooting/Optimization Strategy Waste Reduction Impact
Insufficient Nitrating Agent Ensure the stoichiometry of the nitrating agent is appropriate. A slight excess may be necessary, but a large excess will increase waste.Reduces unreacted starting material in the waste stream.
Poor Mixing Inadequate agitation can lead to localized "hot spots" and poor mass transfer. Ensure the reactor's stirring mechanism is functioning optimally for the reaction scale.Improves reaction efficiency, minimizing the need for excess reagents and reducing byproduct formation.
Inhibitors in Starting Material Impurities in the 4-methyl-1H-indazole can interfere with the reaction. Ensure the purity of the starting material through appropriate purification methods before nitration.Prevents the consumption of reagents by side reactions and simplifies downstream purification.
Issue 3: Formation of Dinitro and Other Byproducts

Question: I am observing the formation of dinitrated species and other colored impurities, which complicates the purification process and increases solvent consumption. How can I minimize these byproducts?

Answer: The formation of dinitro and other byproducts is often a result of harsh reaction conditions. To improve selectivity for the mono-nitrated product:

  • Strict Temperature Control: As mentioned, maintaining a low and constant temperature is paramount. Any temperature excursions can lead to over-nitration.

  • Stoichiometry of Nitrating Agent: Use the minimum effective amount of the nitrating agent. An excess of nitric acid, especially under forcing conditions, will promote di-nitration.

  • Reaction Time: Monitor the reaction progress closely using techniques like HPLC or TLC. Quench the reaction as soon as the desired conversion is achieved to prevent further nitration.

Troubleshooting_Nitration start Start Nitration check_purity Analyze Crude Product (HPLC, TLC, NMR) start->check_purity problem Problem Identified? check_purity->problem success Proceed to Purification problem->success No troubleshoot Consult Troubleshooting Guide problem->troubleshoot Yes optimize Optimize Reaction Conditions troubleshoot->optimize optimize->start Re-run Experiment

Caption: A general workflow for troubleshooting the nitration of 4-methyl-1H-indazole.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns with the traditional mixed-acid nitration process?

The traditional method using a mixture of nitric and sulfuric acids is effective but presents significant environmental challenges.[[“]] The large quantities of spent acid generated are highly corrosive and require neutralization, a process that produces a substantial amount of inorganic salts as a waste byproduct. Additionally, the potential for the emission of nitrogen oxides (NOx), which are greenhouse gases and contribute to acid rain, is a serious concern.[[“]]

Q2: Are there greener alternatives to the mixed-acid system for the nitration of 4-methyl-1H-indazole?

Yes, several greener alternatives are being explored and implemented to reduce the environmental impact of nitration reactions. These include:

  • Solid Acid Catalysts: Using solid acid catalysts, such as zeolites or supported acids, can eliminate the need for large quantities of liquid acids.[[“]] These catalysts can often be recovered and reused, significantly reducing waste.

  • Alternative Nitrating Agents: Reagents like dinitrogen pentoxide (N₂O₅) in an inert solvent can provide a cleaner nitration process with easier workup.

  • Acid Recycling: Implementing a process to recover and reconcentrate the spent sulfuric acid can drastically reduce the volume of waste generated.

Q3: How can solvent waste be minimized in the purification of this compound?

Solvent waste is a major contributor to the environmental footprint of pharmaceutical and chemical manufacturing. Strategies to reduce solvent waste include:

  • Solvent Selection: Opting for greener solvents with lower toxicity and environmental impact is a primary consideration.

  • Solvent Recycling: Implementing in-house solvent recovery and recycling systems can significantly reduce the consumption of fresh solvents and the volume of waste generated. Distillation is a common method for solvent purification and recovery.

  • Process Optimization: Optimizing the purification process, for example, by using more efficient crystallization techniques, can reduce the number of purification steps and, consequently, the amount of solvent required.

Q4: What are the key safety precautions to consider during the industrial-scale nitration of 4-methyl-1H-indazole?

Nitration reactions are highly exothermic and can be hazardous if not properly controlled. Key safety considerations include:

  • Thermal Hazard Assessment: A thorough thermal hazard assessment, including calorimetry studies, should be conducted to understand the reaction's heat flow and potential for thermal runaway.

  • Robust Cooling System: The reactor must be equipped with a reliable and efficient cooling system to dissipate the heat generated during the reaction.

  • Controlled Reagent Addition: A precise and controlled addition of the nitrating agent is crucial to prevent a rapid and uncontrollable increase in temperature.

  • Emergency Preparedness: A well-defined emergency plan, including a quenching procedure, should be in place to handle any unforeseen events.

  • Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including acid-resistant gloves, safety goggles, and protective clothing.

Q5: How can the formation of the diazoamino compound byproduct be minimized during the synthesis of the indazole ring?

During the diazotization of an amino-nitro-toluene precursor, a yellow precipitate, presumed to be a diazoamino compound, can sometimes form. This side reaction can be minimized by the rapid addition of the sodium nitrite solution.[2]

Q6: What is the recommended work-up and purification strategy for this compound on a large scale?

A typical large-scale work-up and purification process would involve:

  • Quenching: The reaction mixture is carefully added to a large volume of ice and water to quench the reaction and precipitate the crude product.

  • Filtration: The precipitated solid is collected by filtration and washed with water to remove residual acids.

  • Washing: The crude product may be washed with a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Recrystallization: The crude product is then recrystallized from a suitable solvent (e.g., ethanol or methanol) to achieve the desired purity. The choice of solvent and crystallization conditions should be optimized to maximize yield and purity while minimizing solvent usage.

References

Diazotization Ring Closure Reactions: A Technical Support Guide for Overcoming Low Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for diazotization ring closure reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these powerful synthetic transformations. We understand that while diazotization-mediated cyclizations are elegant, they can often be plagued by low yields and competing side reactions.

This resource is structured to provide not just procedural steps, but the underlying chemical logic, enabling you to troubleshoot effectively and optimize your reaction outcomes. We will delve into the critical parameters, from the initial formation of the diazonium salt to the final ring-closing event, providing you with the expertise to turn a low-yielding reaction into a successful one.

Part 1: Troubleshooting Guide - Diagnosing and Solving Low Yields

Low yields in diazotization ring closure reactions are rarely due to a single factor. More often, they are the result of a delicate interplay between substrate reactivity, reaction conditions, and the stability of the diazonium intermediate. This section is designed to help you diagnose the specific issue in your experiment and provide targeted solutions.

Question 1: My starting amine is not fully consumed, and I see minimal product formation. What is causing incomplete diazotization?

Incomplete formation of the crucial diazonium salt intermediate is a common starting point for failure.

Underlying Causality: The diazotization reaction, the conversion of an aromatic amine to a diazonium salt using a nitrosating agent (commonly nitrous acid, HONO, generated in situ from sodium nitrite and a strong acid), is highly dependent on pH and temperature.

  • pH Control: The concentration of the active nitrosating species, such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃), is exquisitely pH-dependent. In highly acidic conditions (pH < 1), the concentration of free nitrous acid decreases, slowing the reaction. Conversely, at higher pH (pH > 3), the nitrosonium ion concentration drops, and the diazonium salt can convert to a non-reactive diazotate.

  • Temperature Stability: Aromatic diazonium salts are notoriously unstable at elevated temperatures. The C-N bond can cleave, leading to dediazoniation and the formation of phenols or other undesired byproducts.

Troubleshooting Protocol:

  • Verify Reagent Quality: Ensure your sodium nitrite is fresh and has been stored in a desiccator. Old or improperly stored sodium nitrite can be less effective.

  • Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C using an ice-salt bath. This is critical for preventing premature decomposition of the diazonium salt.

  • Optimize Acid Concentration: The choice and concentration of acid are paramount. While hydrochloric acid is common, some reactions benefit from sulfuric acid or tetrafluoroboric acid, which can yield more stable diazonium salts (e.g., tetrafluoroborates).

  • Monitor with a Starch-Iodide Test: A simple and effective way to monitor the reaction is to test for the presence of excess nitrous acid. A drop of the reaction mixture on starch-iodide paper should turn blue-black, indicating that sufficient nitrosating agent is present. If the test is negative, add more sodium nitrite solution dropwise.

Question 2: My reaction is a complex mixture of products, including phenols and tar-like substances. How can I suppress these side reactions?

The formation of a complex product mixture points to the diazonium intermediate reacting through undesired pathways.

Underlying Causality: The diazonium group is an excellent leaving group, making the intermediate susceptible to nucleophilic attack and radical reactions.

  • Phenol Formation: Water can act as a nucleophile, attacking the diazonium salt to form a phenol. This is particularly problematic at higher temperatures.

  • Radical Reactions: The diazonium salt can undergo homolytic cleavage to form an aryl radical, which can then initiate a cascade of radical reactions, leading to polymeric tars. This is often promoted by trace metal impurities or light.

  • Competitive Nucleophilic Attack: If other nucleophiles are present in the reaction mixture, they can compete with the desired intramolecular ring closure.

Troubleshooting Protocol:

  • Anhydrous Conditions: Where possible, consider using anhydrous conditions. For example, generating the diazonium salt using an organic nitrite like tert-butyl nitrite or isoamyl nitrite in an organic solvent can minimize phenol formation.

  • Scavengers: If radical pathways are suspected, the addition of a radical scavenger, such as hydroquinone, can sometimes be beneficial.

  • Solvent Choice: The choice of solvent can significantly influence the reaction outcome. A less nucleophilic solvent may be advantageous. The Graebe-Ullmann synthesis, a classic example of a diazotization ring closure to form carbazoles, often benefits from a non-aqueous solvent system.

  • Control the Rate of Addition: Add the sodium nitrite solution slowly and subsurface to ensure localized concentration remains low and the reaction is well-controlled.

Table 1: Critical Parameters for Diazotization

ParameterRecommended RangeRationale
Temperature0 - 5 °CMinimizes diazonium salt decomposition and phenol formation.
pH1 - 3Optimizes the concentration of the active nitrosating species.
SolventAqueous Acid (HCl, H₂SO₄) or Organic (for anhydrous methods)Solvent choice impacts diazonium salt stability and side reactions.
Nitrite AdditionSlow, dropwisePrevents localized overheating and uncontrolled reaction rates.

Question 3: The diazotization seems to work, but the subsequent ring closure is inefficient. How can I promote the desired cyclization?

Even with a successfully formed diazonium salt, the intramolecular cyclization may not be kinetically or thermodynamically favorable.

Underlying Causality: The rate and success of the ring closure depend on the nucleophilicity of the attacking group and the geometric feasibility of the transition state.

  • Nucleophilicity: The intramolecular nucleophile must be sufficiently reactive to attack the electrophilic carbon bearing the diazonium group. If the nucleophile is deactivated (e.g., by protonation in a highly acidic medium), the cyclization will be slow or may not occur at all.

  • Steric Hindrance: Steric bulk near the reaction centers can disfavor the formation of the required transition state for cyclization.

  • Ring Strain: The formation of highly strained rings (e.g., 3- or 4-membered rings) is generally disfavored.

Troubleshooting Protocol:

  • pH Adjustment for Cyclization: In some cases, after the diazotization is complete, a careful adjustment of the pH to a less acidic value can deprotonate the intramolecular nucleophile, increasing its reactivity and promoting cyclization. This must be done cautiously to avoid decomposition of the diazonium salt.

  • Catalysis: For certain types of ring closures, such as the Pschorr reaction, the addition of a catalyst like copper powder or a copper(I) salt is essential to promote the cyclization by facilitating a radical mechanism.

  • Solvent Effects: Changing the solvent can alter the conformation of the substrate, potentially pre-organizing it for cyclization.

  • High Dilution: To favor intramolecular cyclization over intermolecular side reactions (e.g., dimerization), running the reaction at high dilution can be effective.

Experimental Workflow: General Protocol for a Diazotization Ring Closure

G cluster_0 Step 1: Amine Dissolution cluster_1 Step 2: Cooling cluster_2 Step 3: Diazotization cluster_3 Step 4: Cyclization cluster_4 Step 5: Work-up A Dissolve aromatic amine in excess strong acid (e.g., 3M HCl) B Cool solution to 0-5 °C (Ice-salt bath) A->B C Add NaNO2 solution dropwise with vigorous stirring B->C D Monitor with starch-iodide paper (Endpoint: persistent blue color) C->D E Allow to react at 0-5 °C (or warm slowly if required) D->E F Optional: Add catalyst (e.g., Cu powder) E->F G Quench excess HONO (e.g., with urea) F->G H Neutralize and extract product G->H

Caption: A generalized experimental workflow for diazotization ring closure reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the Pschorr reaction and when should I use a copper catalyst?

The Pschorr reaction is a specific type of diazotization ring closure used to synthesize polycyclic aromatic compounds, such as phenanthrenes and fluorenones. It involves the intramolecular substitution of the diazonium group by an aromatic ring. This reaction often requires a catalyst, typically copper powder or a copper(I) salt, to proceed at a reasonable rate. The catalyst is thought to facilitate a radical mechanism, which is necessary for this type of C-C bond formation.

Q2: Can I use an organic nitrite instead of sodium nitrite and acid?

Yes, using an organic nitrite like isoamyl nitrite or tert-butyl nitrite in an organic solvent is a common strategy, particularly when the substrate is sensitive to strong aqueous acid or when anhydrous conditions are desired to prevent phenol formation. This method is often employed in modern organic synthesis for its milder conditions.

Q3: How do I know if my diazonium salt has formed successfully before proceeding with the cyclization?

While isolating aromatic diazonium salts is generally avoided due to their instability, their formation can be inferred. The starch-iodide test confirms the presence of excess nitrous acid, implying the amine has been consumed. Additionally, a small aliquot of the reaction mixture can be added to a solution of a coupling agent, like 2-naphthol. The formation of a brightly colored azo dye is a positive indication that the diazonium salt is present.

Q4: My product is water-soluble. How should I adjust my work-up procedure?

If your cyclized product is a salt or has high polarity, standard liquid-liquid extraction with an organic solvent may be inefficient. Consider these options:

  • pH Adjustment: Carefully neutralize the reaction mixture. Your product might precipitate if it is less soluble at a neutral pH.

  • Continuous Extraction: For highly water-soluble products, continuous liquid-liquid extraction may be necessary.

  • Ion-Exchange Chromatography: This can be an effective method for isolating charged molecules from a complex aqueous mixture.

Troubleshooting Logic Diagram

G Start Low Yield in Ring Closure CheckDiazotization Is starting amine consumed? Start->CheckDiazotization CheckSideProducts Are there significant side products (phenols, tars)? CheckDiazotization->CheckSideProducts Yes Sol_Diazotization Optimize Diazotization: - Check NaNO2 quality - Strict temp control (0-5°C) - Optimize acid concentration - Monitor with starch-iodide CheckDiazotization->Sol_Diazotization No CheckCyclization Is the diazonium salt stable but not cyclizing? CheckSideProducts->CheckCyclization No Sol_SideProducts Suppress Side Reactions: - Use anhydrous conditions - Add radical scavengers - Change solvent - Slow reagent addition CheckSideProducts->Sol_SideProducts Yes Sol_Cyclization Promote Cyclization: - Adjust pH post-diazotization - Add catalyst (e.g., Cu for Pschorr) - Use high dilution - Change solvent CheckCyclization->Sol_Cyclization Yes Success Improved Yield Sol_Diazotization->Success Sol_SideProducts->Success Sol_Cyclization->Success

Caption: A decision tree for troubleshooting low yields in diazotization ring closures.

Validation & Comparative

A Comprehensive Guide to the 1H NMR Analysis of 4-methyl-5-nitro-1H-indazole: A Comparative Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. 4-methyl-5-nitro-1H-indazole, a substituted indazole, presents a unique spectroscopic challenge. This guide offers an in-depth analysis of its 1H Nuclear Magnetic Resonance (NMR) spectrum, providing a framework for its characterization. We will explore the causal factors behind expected chemical shifts and coupling constants, compare the utility of 1H NMR with alternative analytical techniques, and provide detailed experimental protocols to ensure data integrity and reproducibility.

The Unique Signature: Predicting the 1H NMR Spectrum of this compound

The indazole ring system is aromatic, and its proton chemical shifts are influenced by the diamagnetic ring current, resulting in signals typically appearing in the downfield region of the spectrum (δ 7.0-8.5 ppm).[1][2] The introduction of a methyl group at the C4 position and a nitro group at the C5 position introduces significant electronic perturbations that are key to interpreting the spectrum.

Substituent Effects on the Indazole Ring:

  • 4-Methyl Group: The methyl group is an electron-donating group (EDG) through hyperconjugation. This effect increases the electron density on the aromatic ring, particularly at the ortho and para positions. However, in this specific substitution pattern, its primary influence will be on the neighboring protons.

  • 5-Nitro Group: The nitro group is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. This significantly deshields the protons on the aromatic ring, causing their signals to shift further downfield.[3] The effect is most pronounced for protons ortho and para to the nitro group.

  • 1H-Indazole Tautomerism: It is important to note that indazole can exist in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more stable and abundant form.[4][5] Our analysis will focus on the 1H tautomer. The N-H proton of the pyrazole ring is exchangeable and its chemical shift is highly dependent on the solvent, concentration, and temperature.[6][7][8]

Predicted 1H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale
N-H 10.0 - 13.0br s-The N-H proton of the pyrazole ring is acidic and its signal is typically broad due to quadrupole broadening and exchange. Its chemical shift is highly solvent-dependent.[6][8]
H3 8.0 - 8.5s-This proton is on the pyrazole ring and is adjacent to two nitrogen atoms, leading to a downfield shift. It is not coupled to other protons.
H6 7.5 - 8.0d8.0 - 9.0This proton is ortho to the electron-withdrawing nitro group, causing a significant downfield shift. It will appear as a doublet due to coupling with H7.
H7 7.2 - 7.7d8.0 - 9.0This proton is coupled to H6, resulting in a doublet. Its chemical shift will be upfield relative to H6 due to being further from the nitro group.
4-CH3 2.5 - 3.0s-The methyl group protons will appear as a singlet in the upfield region of the spectrum.

A Comparative Analysis of Analytical Techniques

While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization of this compound often involves a multi-technique approach. Below is a comparison of 1H NMR with other common analytical methods.[1][9][10][11]

TechniquePrincipleAdvantages for this compoundDisadvantages
1H NMR Spectroscopy Measures the absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed information about the molecular structure, including the number of different types of protons, their chemical environments, and their connectivity.Relatively low sensitivity compared to other techniques. Can be complex to interpret for molecules with overlapping signals.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.Excellent for assessing purity and quantifying the compound. Can be coupled with mass spectrometry for further structural information.Does not provide the same level of detailed structural information as NMR. Requires a suitable chromophore for UV detection (the nitroaromatic system in this case is ideal).[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase and then detects them using mass spectrometry.High sensitivity and provides information about the molecular weight and fragmentation pattern, which can aid in identification.The compound must be volatile and thermally stable. Derivatization may be required.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions.Provides information about the functional groups present in the molecule, such as the N-H, C-H, and NO2 groups.Provides limited information about the overall molecular structure and connectivity.

Experimental Protocols for Robust 1H NMR Analysis

To obtain high-quality and reproducible 1H NMR data for this compound, adherence to a well-defined experimental protocol is essential.

Sample Preparation Workflow

G cluster_0 Sample Preparation A Weigh 5-10 mg of This compound B Choose appropriate deuterated solvent (e.g., DMSO-d6, CDCl3) A->B Solubility Test C Dissolve sample in ~0.6 mL of solvent in a clean NMR tube B->C D Add internal standard (e.g., TMS), if required C->D E Cap and gently invert to ensure homogeneity D->E

Caption: Workflow for preparing a sample for 1H NMR analysis.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of deuterated solvent is critical. For indazoles, DMSO-d6 is often preferred as it can solubilize a wide range of compounds and allows for the observation of the exchangeable N-H proton.[6] In contrast, aprotic solvents like CDCl3 may lead to broader N-H signals or their disappearance due to exchange with trace amounts of acidic impurities.[7]

  • Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) is the most common internal standard for 1H NMR, with its signal defined as 0.00 ppm. This provides a reference point for accurate chemical shift determination.

NMR Data Acquisition and Processing

G cluster_1 Data Acquisition & Processing F Insert sample into NMR spectrometer G Lock, Tune, and Shim the instrument F->G Instrument Calibration H Acquire 1D 1H NMR spectrum (e.g., 16-64 scans) G->H Data Collection I Process the FID: Fourier Transform, Phase Correction, Baseline Correction H->I Signal Conversion J Integrate signals and pick peaks I->J Data Extraction K Analyze and assign the spectrum J->K Interpretation

Caption: Standard workflow for 1H NMR data acquisition and processing.

Trustworthiness Through Self-Validating Systems:

  • Locking and Shimming: The deuterium signal from the solvent is used to "lock" the magnetic field, ensuring its stability throughout the experiment. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample, which results in sharp, well-resolved peaks.

  • Phasing and Baseline Correction: Proper phasing ensures that all peaks are in the pure absorption mode, which is essential for accurate integration. Baseline correction removes any distortions in the baseline of the spectrum, which can also affect the accuracy of integration.

Conclusion

The 1H NMR analysis of this compound provides a wealth of structural information that is indispensable for its characterization. By understanding the interplay of substituent effects on the indazole ring, a predictive model for its spectrum can be constructed, guiding researchers in their analytical endeavors. While 1H NMR is a cornerstone technique, its power is amplified when used in conjunction with other analytical methods like HPLC and mass spectrometry, providing a comprehensive and robust characterization of this important molecule. The protocols and comparative data presented in this guide are intended to equip researchers with the knowledge and tools necessary for confident and accurate analysis.

References

A Senior Application Scientist's Guide to the Characterization of 4-Methyl-5-Nitro-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Substituted Indazoles in Medicinal Chemistry

The indazole scaffold, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry, earning its status as a "privileged structure."[1] This is due to its versatile substitution patterns that give rise to a wide array of derivatives with potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Among these, nitroindazole derivatives have shown particular promise, with the position of the nitro group playing a critical role in their biological mechanism of action. This guide provides an in-depth characterization of 4-methyl-5-nitro-1H-indazole, offering a comparative analysis of its synthesis, spectroscopic properties, and biological potential against relevant alternatives.

Synthesis and Structural Elucidation: A Comparative Approach

The precise arrangement of substituents on the indazole ring is paramount to its biological function. Here, we delve into the synthesis of this compound and compare its spectroscopic signature to its isomer, 3-methyl-5-nitro-1H-indazole, to highlight the subtle yet critical differences in their structures.

A plausible synthetic route to this compound involves the nitration of 4-methyl-1H-indazole. The directing effects of the methyl group at the C4 position would favor the introduction of the nitro group at the C5 position.

Synthesis_of_4_methyl_5_nitro_1H_indazole cluster_conditions Reaction Conditions 4-methyl-1H-indazole 4-methyl-1H-indazole reagents HNO₃ / H₂SO₄ 4-methyl-1H-indazole->reagents product This compound reagents->product

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization: A Tale of Two Isomers

The differentiation between isomers is a critical step in chemical synthesis and drug discovery. Here, we compare the spectroscopic data of this compound with its 3-methyl counterpart.

Spectroscopic Data This compound 3-Methyl-5-nitro-1H-indazole
Molecular Formula C₈H₇N₃O₂C₈H₇N₃O₂
Molecular Weight 177.16 g/mol 177.16 g/mol
Melting Point 251-253 °C[3]213–214 °C[4]

¹H NMR Spectroscopy

The proton NMR spectra of these isomers are expected to show distinct differences in the aromatic region due to the different substitution patterns.

Proton Assignment This compound (Predicted) 3-Methyl-5-nitro-1H-indazole (DMSO-d₆) [4]
-CH₃ Singlet2.59 ppm (s, 3H)
Aromatic CH Doublets and singlets in the aromatic region8.79 ppm (s, 1H), 8.18 ppm (d, J=9.1 Hz, 1H), 7.64 ppm (d, J=9.1 Hz, 1H)
NH Broad singlet13.1 ppm (br s, 1H)

¹³C NMR Spectroscopy

The carbon NMR spectra will also reflect the isomeric differences.

Carbon Assignment This compound (Predicted) 3-Methyl-5-nitro-1H-indazole (DMSO-d₆) [4]
-CH₃ ~10-20 ppm12.1 ppm
Aromatic C Signals in the aromatic region145.4, 143.1, 141.3, 121.9, 121.3, 118.8, 111.2 ppm

Infrared (IR) Spectroscopy

The IR spectra of both compounds will exhibit characteristic peaks for the nitro group and the aromatic rings.

Functional Group This compound (Predicted) 3-Methyl-5-nitro-1H-indazole [4]
N-H Stretch ~3300-3500 cm⁻¹Not specified
C-H Aromatic Stretch ~3000-3100 cm⁻¹Not specified
NO₂ Asymmetric Stretch ~1500-1550 cm⁻¹1517 cm⁻¹
NO₂ Symmetric Stretch ~1330-1370 cm⁻¹1332 cm⁻¹

Mass Spectrometry

Both isomers will have the same molecular ion peak, but their fragmentation patterns may differ.

Technique This compound (Predicted) 3-Methyl-5-nitro-1H-indazole [4]
Molecular Ion (M⁺) m/z 177m/z 177

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start [label="Synthesized Compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(e.g., Crystallization, Chromatography)"]; nmr [label="¹H and ¹³C NMR Spectroscopy"]; ir [label="Infrared (IR) Spectroscopy"]; ms [label="Mass Spectrometry (MS)"]; xray [label="X-ray Crystallography\n(for single crystals)"]; structure [label="Structural Elucidation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> purification; purification -> nmr; purification -> ir; purification -> ms; purification -> xray; {nmr, ir, ms, xray} -> structure; }

Caption: A typical analytical workflow for the characterization of a newly synthesized compound.

Comparative Biological Evaluation: Unveiling Therapeutic Potential

Nitro-containing heterocyclic compounds are well-established therapeutic agents, particularly against parasitic infections.[5] The nitro group can undergo bioreduction within the parasite to generate cytotoxic reactive nitrogen species, a key mechanism of their antiparasitic action.

Antiparasitic Activity

Derivatives of 5-nitroindazole have demonstrated significant activity against various parasites. For instance, certain 1,2-disubstituted 5-nitroindazolinones have shown promising trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease.[6] The position of the nitro group is crucial, with 5-nitroindazoles often exhibiting potent activity.[6][7]

Compound Parasite IC₅₀ (µM) Reference
5-Nitro-2-picolyl-indazolin-3-oneT. cruzi (epimastigotes)1.1 ± 0.3[6]
5-Nitro-2-picolyl-indazolin-3-oneT. cruzi (trypomastigotes)5.4 ± 1.0[6]
3-Chloro-6-nitro-1H-indazole derivativeLeishmania majorPotent growth inhibitor[3]
Anticancer Activity

Substituted indazoles have also emerged as a promising class of anticancer agents.[2] The antiproliferative activity of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives has been evaluated against human cancer cell lines, with some compounds showing activity comparable to the established drug Pazopanib.[7]

Compound Cell Line IC₅₀ (µM) Reference
5'-j (3-OCH₃)A549 (Lung Carcinoma)1.15 ± 0.08[7]
5'-j (3-OCH₃)MCF7 (Breast Cancer)1.32 ± 0.09[7]
5'-k (4-OCH₃)A549 (Lung Carcinoma)1.28 ± 0.09[7]
5'-k (4-OCH₃)MCF7 (Breast Cancer)1.45 ± 0.11[7]
PazopanibA549 (Lung Carcinoma)1.50 ± 0.11[7]
PazopanibMCF7 (Breast Cancer)1.68 ± 0.13[7]

digraph "Mechanism_of_Action" {
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compound [label="Nitroindazole Derivative"]; parasite [label="Parasite Cell"]; bioreduction [label="Bioreduction of Nitro Group"]; rns [label="Reactive Nitrogen Species"]; damage [label="Cellular Damage\n(DNA, proteins, lipids)"]; apoptosis [label="Apoptosis/Cell Death", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

compound -> parasite; parasite -> bioreduction; bioreduction -> rns; rns -> damage; damage -> apoptosis; }

Caption: Proposed mechanism of antiparasitic action for nitroindazole derivatives.

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on the nitration of substituted indazoles.

  • Dissolution: Dissolve 4-methyl-1H-indazole in concentrated sulfuric acid at 0 °C.

  • Nitration: Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer and ionize it using an appropriate technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Acquire the mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Conclusion

The characterization of this compound and its derivatives is a crucial step in unlocking their therapeutic potential. This guide has provided a comprehensive overview of the synthesis, spectroscopic analysis, and comparative biological evaluation of this important class of compounds. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the rational design and development of novel indazole-based therapeutic agents. The distinct spectroscopic signatures of isomers underscore the importance of thorough characterization, while the promising biological activities of nitroindazoles highlight their potential as lead compounds for the treatment of parasitic diseases and cancer.

References

A Comparative Guide to the X-ray Crystallography of Indazole Methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and procedural overview for the X-ray crystallographic analysis of indazole methanol derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the structural nuances of this important class of molecules and the experimental considerations for their characterization.

Introduction: The Significance of Indazole Methanol Derivatives and Structural Elucidation

Indazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and anti-HIV properties.[1][2] The substitution of a methanol group onto the indazole scaffold can significantly influence the molecule's conformation, intermolecular interactions, and ultimately, its pharmacological profile. Therefore, precise knowledge of the three-dimensional atomic arrangement is paramount for understanding structure-activity relationships (SAR) and for rational drug design.

X-ray crystallography stands as the gold standard for unequivocally determining the solid-state structure of these compounds.[3] It provides precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern crystal packing and can influence physicochemical properties like solubility and stability.[3] This guide will explore the practical aspects of obtaining and interpreting single-crystal X-ray diffraction data for indazole methanol derivatives, offering a comparative analysis based on substitution patterns.

Experimental Workflow: From Synthesis to Structure

The successful crystallographic analysis of indazole methanol derivatives hinges on a meticulously executed experimental workflow. Each step, from the initial synthesis to the final structure refinement, is critical for obtaining high-quality, publication-ready data.

Synthesis and Purification

The synthesis of indazole methanol derivatives typically involves the reaction of an appropriate N-unsubstituted indazole precursor with formaldehyde.[4][5] This reaction can be performed under acidic conditions, which has been shown to mechanistically favor the formation of the N1-substituted isomer, which is generally the more thermodynamically stable tautomer.[4][6][7]

Representative Synthetic Protocol:

  • Reaction Setup: Dissolve the starting indazole derivative in an aqueous acidic solution, such as hydrochloric acid.[4][5]

  • Hydroxymethylation: Add formaldehyde to the solution. The reaction proceeds via the protonated indazolium cation reacting with formaldehyde.[5]

  • Isolation: The resulting (1H-indazol-1-yl)methanol derivative often precipitates from the solution upon the addition of water due to its insolubility.[7]

  • Purification: The crude product is collected by filtration and purified by recrystallization to obtain single-crystal-quality material. The choice of solvent for recrystallization is crucial and often requires screening of various solvents and solvent mixtures (e.g., ethanol, ethanol/water, or dioxane).[4][8]

The rationale for using acidic conditions is to control the regioselectivity of the hydroxymethylation, favoring the N1 position.[7] The purification step is not merely about achieving chemical purity but also about obtaining a homogenous sample that is more likely to yield well-ordered crystals.

G cluster_synthesis Synthesis & Purification start Starting Indazole reaction Hydroxymethylation start->reaction Formaldehyde, HCl(aq) isolation Precipitation & Filtration reaction->isolation Addition of Water purification Recrystallization isolation->purification Solvent Screening crystals Single Crystals purification->crystals

Caption: Synthetic workflow for indazole methanol derivatives.

Crystal Growth

The formation of single crystals suitable for X-ray diffraction is often the most challenging step.[9] The goal is to obtain crystals that are of sufficient size (typically 0.1-0.3 mm in each dimension) and have a well-ordered internal lattice.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated or near-saturated solution of the purified compound is allowed to evaporate slowly at a constant temperature.[8][10] This is the simplest method but offers limited control over the rate of crystal growth.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound solution gradually reduces its solubility, promoting crystallization.[11] This method provides better control over the crystallization process.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and leading to crystal formation. The rate of cooling is a critical parameter.[10]

The underlying principle for all these techniques is to bring the solution to a state of supersaturation slowly, allowing for the ordered growth of a single crystal rather than the rapid precipitation of an amorphous solid.[10]

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[8] Modern diffractometers are typically equipped with a CCD or CMOS detector and use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[12]

Data Collection Strategy:

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.[8]

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The goal is to measure the intensities of a large number of unique reflections.[13]

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.[13]

The temperature of the crystal is typically maintained at a low value (e.g., 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, leading to higher quality diffraction data and a more precise final structure.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Key Steps:

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules like indazole derivatives, direct methods are almost always successful.[8][9] These methods use statistical relationships between the phases of the reflections to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares minimization procedure.[12][14] This process adjusts the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking for sensible bond lengths and angles, and analyzing the residual electron density map for any unassigned peaks. Software like PLATON can be used for this step.[15]

The quality of the final structure is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (GooF). Lower values of these parameters generally indicate a better fit between the model and the data.[14]

G cluster_xray X-ray Crystallography Workflow crystal_growth Crystal Growth data_collection Data Collection crystal_growth->data_collection Mounting & Cryo-cooling structure_solution Structure Solution (Direct Methods) data_collection->structure_solution Data Integration & Scaling refinement Structure Refinement (Least-Squares) structure_solution->refinement Initial Atomic Model validation Structure Validation refinement->validation R-factor, GooF final_structure Final Crystal Structure validation->final_structure

Caption: X-ray crystallography experimental workflow.

Comparative Analysis of Indazole Methanol Derivatives

The substitution pattern on the indazole ring significantly influences the resulting crystal structure and intermolecular interactions. A key structural feature of (1H-indazol-1-yl)methanol derivatives is their tendency to form dimers through intermolecular O–H···N hydrogen bonds.[4][7] The hydroxyl group of the methanol substituent on one molecule donates a hydrogen bond to the N2 atom of a neighboring molecule, and vice-versa, creating a robust centrosymmetric dimer.

Below is a comparative table summarizing key crystallographic data for several (1H-indazol-1-yl)methanol derivatives, based on published structures.[4][7]

DerivativeFormulaCrystal SystemSpace GroupZa (Å)b (Å)c (Å)β (°)V (ų)H-Bonding Motif
(1H-Indazol-1-yl)methanol C₈H₈N₂OMonoclinicP2₁/c48.2315.95215.11197.43733.8O–H···N Dimer
(4-Nitro-1H-indazol-1-yl)methanol C₈H₇N₃O₃MonoclinicP2₁/c47.42312.0129.880107.64839.4O–H···N Dimer
(6-Nitro-1H-indazol-1-yl)methanol C₈H₇N₃O₃MonoclinicP2₁/c411.8385.76512.684108.06822.4O–H···N Dimer

Analysis of Comparative Data:

  • Conservation of H-Bonding: Despite the addition of a bulky and electron-withdrawing nitro group at different positions on the benzene ring, the primary hydrogen-bonding motif remains the same: a dimer formed through O–H···N interactions.[4][7] This demonstrates the robustness of this specific supramolecular synthon in directing the crystal packing of this class of compounds.

  • Impact on Unit Cell: The introduction of substituents predictably alters the unit cell parameters. The nitro derivatives have larger unit cell volumes compared to the unsubstituted parent compound, accommodating the additional atoms.[4][7] However, the overall crystal symmetry (Monoclinic, P2₁/c) is maintained across these examples, indicating a similar overall packing strategy guided by the primary dimer formation.

  • Torsion Angles: While the primary H-bonding is conserved, substituents can influence more subtle conformational features, such as the torsion angle of the methanol group relative to the indazole ring. For the unsubstituted derivative, the N2–N1–C–O torsion angle is approximately 75°, while for the nitro derivatives, this angle is closer to 86°.[4][7] These conformational adjustments are necessary to accommodate the substituent and optimize other weaker intermolecular interactions within the crystal lattice.

Alternative and Complementary Characterization Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information or serve as alternatives when single crystals are not available.

  • Powder X-ray Diffraction (PXRD): This technique is used to analyze polycrystalline samples. It provides a "fingerprint" of the crystalline solid and can be used to identify different polymorphic forms or to confirm the bulk purity of a synthesized batch against a calculated pattern from a known single-crystal structure.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for elucidating the structure of molecules in solution and is a primary tool for confirming the correct N1-substitution pattern of the synthesized compound before crystallization attempts.[4][6]

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are used to study the melting point, thermal stability, and presence of different crystalline forms (polymorphs) of the compound.[8]

Conclusion

The X-ray crystallographic analysis of indazole methanol derivatives provides indispensable insights into their three-dimensional structure, conformational preferences, and intermolecular interactions. A systematic experimental approach, from regioselective synthesis and careful crystallization to high-quality data collection and refinement, is crucial for success. Comparative analysis reveals that while substituents on the indazole ring can modulate unit cell parameters and local conformation, the crystal packing is often dominated by robust and predictable hydrogen-bonding motifs, such as the O–H···N dimer. This structural knowledge is invaluable for medicinal chemists and drug development professionals in understanding structure-activity relationships and designing new therapeutic agents with optimized properties.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Nitroindazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 5-nitroindazole scaffold has proven to be a versatile pharmacophore in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. The strategic placement of a nitro group at the 5-position is frequently pivotal to their mechanism of action, especially in antiparasitic and some anticancer applications, where it undergoes bioreduction to generate cytotoxic reactive nitrogen species.[1][2] This guide provides a comparative analysis of 5-nitroindazole derivatives, synthesizing data from multiple studies to elucidate the structure-activity relationships (SAR) that govern their efficacy as anticancer, antiparasitic, and antimicrobial agents.

The Crucial Role of the 5-Nitro Group: A Gateway to Bioactivity

The presence of the nitro group at the C5 position of the indazole ring is a recurring theme in the design of potent therapeutic agents. This electron-withdrawing group is not merely a passive substituent; it is often a prerequisite for the compound's biological activity. In anaerobic environments, such as those found in certain parasitic protozoa and hypoxic tumor regions, the nitro group can be enzymatically reduced by nitroreductases to form highly reactive intermediates, including nitroso and hydroxylamine species.[2][3] These reactive metabolites can induce significant cellular damage, including DNA strand breaks and oxidative stress, ultimately leading to cell death.[2] This mechanism underscores the importance of the 5-nitro moiety as a "pro-drug" feature, where the compound is selectively activated in the target cells or organisms.

Comparative Analysis of Biological Activities

The versatility of the 5-nitroindazole scaffold is evident in the diverse range of biological activities exhibited by its derivatives. The following sections provide a comparative overview of their performance as anticancer, antiparasitic, and antimicrobial agents, supported by experimental data.

Anticancer Activity

Several 5-nitroindazole derivatives have shown promising anticancer activity against various cell lines. The substitutions at the N-1, N-2, and C-3 positions of the indazole ring play a crucial role in modulating their potency and selectivity.

A study on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives revealed that substitutions on the phenylamino group significantly influence their anticancer activity.[1] As shown in the table below, compounds with methoxy (OCH3) and fluorine (F) substituents exhibited potent activity against A549 (lung carcinoma) and MCF7 (breast adenocarcinoma) cell lines, with IC50 values comparable to or even better than the reference drugs, Pazopanib and Doxorubicin.[1]

Table 1: Anticancer Activity of 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives [1]

CompoundSubstituent (R)A549 IC50 (µM)MCF7 IC50 (µM)
5'j 3-OCH31.15 ± 0.081.32 ± 0.09
5'k 4-OCH31.28 ± 0.091.45 ± 0.11
5'n 4-F1.35 ± 0.101.52 ± 0.12
Pazopanib Reference Drug1.50 ± 0.111.68 ± 0.13
Doxorubicin Reference Drug1.42 ± 0.101.60 ± 0.12

Other studies have explored substitutions at the N-1 position with moieties containing a di-(β-chloroethyl)-amine group, which are known alkylating agents.[4] These derivatives have been shown to significantly suppress the proliferation of neoplastic cells, suggesting a different mechanism of action that combines the properties of the 5-nitroindazole core with the DNA-alkylating ability of the side chain.[4]

Antiparasitic Activity

5-Nitroindazole derivatives have demonstrated remarkable efficacy against a range of protozoan parasites, including Trichomonas vaginalis, Trypanosoma cruzi, and Leishmania amazonensis.[5][6][7]

Against Trypanosoma cruzi, the causative agent of Chagas disease, substitutions at both N-1 and N-2 positions, as well as modifications at the C-3 position, have been extensively investigated. For instance, 1,2-disubstituted 5-nitroindazolin-3-ones have shown notable trypanocidal properties.[2] The presence of a picolyl substituent at the N-2 position in 5-nitro-2-picolyl-indazolin-3-one (compound 5a) resulted in potent activity against both epimastigote and trypomastigote forms of T. cruzi, with a selectivity index superior to the reference drug nifurtimox.[2]

Table 2: Antiparasitic Activity of 5-Nitroindazole Derivatives against Trypanosoma cruzi [2]

CompoundTrypanocidal Activity (Epimastigotes) IC50 (µM)Trypanocidal Activity (Trypomastigotes) IC50 (µM)
5a (5-nitro-2-picolyl-indazolin-3-one) 1.1 ± 0.35.4 ± 1.0
Nifurtimox (Reference Drug) --

The mechanism of action for these antichagasic agents is linked to the generation of reactive oxygen species (ROS) following the reduction of the nitro group by parasitic nitroreductases, leading to apoptosis in the parasites.[2]

A series of 2-benzyl-5-nitroindazolin-3-one derivatives were tested against Leishmania amazonensis.[7] The study highlighted the importance of hydrophilic fragments substituted at position 1 for improving the selectivity profile.[7] The compound 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate demonstrated particularly potent activity against intracellular amastigotes, with an IC50 of 0.46 ± 0.01 µM and a high selectivity index of 875.[7]

Antimicrobial Activity

While the primary focus has been on antiparasitic and anticancer activities, some 5-nitroindazole derivatives have also been evaluated for their antibacterial and antifungal properties.[8][9] Often, these studies are part of a broader screening of nitroimidazole-containing compounds. The mechanism of action in anaerobic bacteria is similar to that in protozoa, involving the reductive activation of the nitro group.[10]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section outlines the methodologies for key experiments.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-nitroindazole derivatives and reference drugs in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.

In Vitro Antiparasitic Activity Assay (Trypanosoma cruzi)

This protocol is used to evaluate the efficacy of compounds against different life stages of T. cruzi.

Step-by-Step Methodology:

  • Epimastigote Assay: Culture T. cruzi epimastigotes in a suitable liquid medium. Add serial dilutions of the test compounds and incubate for 72 hours. Determine parasite viability by counting with a hemocytometer or using a resazurin-based assay.

  • Trypomastigote Assay: Obtain cell-derived trypomastigotes from infected mammalian cell cultures. Incubate the trypomastigotes with serial dilutions of the compounds for 24 hours. Assess parasite viability by microscopic observation of motility.

  • Amastigote Assay: Infect mammalian cells (e.g., Vero cells) with trypomastigotes. After 24 hours, remove the non-internalized parasites and add fresh medium containing the test compounds. After 48-72 hours, fix and stain the cells and count the number of intracellular amastigotes per cell.

  • Cytotoxicity Assay: To determine the selectivity index, evaluate the cytotoxicity of the compounds against a mammalian cell line (e.g., Vero or L929 cells) using the MTT assay described above.

Visualizing the Mechanism and Structure-Activity Relationships

The following diagrams illustrate the proposed mechanism of action and key structure-activity relationships of 5-nitroindazole derivatives.

Mechanism_of_Action cluster_parasite Parasite/Hypoxic Cancer Cell 5-Nitroindazole 5-Nitroindazole Nitroreductase Nitroreductase 5-Nitroindazole->Nitroreductase Enzymatic Reduction Reactive_Nitrogen_Species Reactive Nitrogen Species (RNS) Nitroreductase->Reactive_Nitrogen_Species Generates Cellular_Damage DNA Damage & Oxidative Stress Reactive_Nitrogen_Species->Cellular_Damage Cell_Death Apoptosis/Cell Death Cellular_Damage->Cell_Death

References

A Comparative In Vitro Analysis of Novel 5-Nitroindazolin-3-one Derivatives: A Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative evaluation of new 5-nitroindazolin-3-one derivatives, contextualizing their performance against established alternatives and detailing the experimental frameworks necessary for their assessment. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with mechanistic insights to support informed decision-making in early-stage drug discovery.

Introduction: The Strategic Importance of the Indazole Scaffold and Nitro-functionalization

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of several FDA-approved small molecule drugs, particularly kinase inhibitors used in oncology.[1][2] Its versatility and favorable pharmacological properties have made it a focal point for the development of new therapeutic agents. Our current investigation focuses on a specific subclass: 5-nitroindazolin-3-one derivatives.

The rationale for this focus is twofold. First, the indazolin-3-one core offers a robust and synthetically accessible framework. Second, and more critically, the incorporation of a nitro group at the 5-position is a strategic design choice intended to leverage a specific biochemical pathway. It is hypothesized that this nitro group can be bioreduced by nitroreductase (NTR) enzymes, which are present in various pathogens and cancer cells, to generate reactive oxygen species (ROS).[3][4][5] This targeted induction of oxidative stress represents a potent mechanism for inducing cell death.

This guide presents a comparative analysis of these novel compounds, primarily focusing on their well-documented antiparasitic activity and outlining a correlative framework for assessing their potential as anticancer agents.

The Pro-Oxidant Mechanism of Action: A Targeted Attack

The therapeutic potential of 5-nitro-heterocyclic compounds is fundamentally linked to their ability to function as pro-drugs. In the anaerobic or microaerophilic environments characteristic of certain parasites and solid tumors, the nitro group undergoes a series of one-electron reductions catalyzed by NTRs. This process consumes cellular reducing equivalents, such as FMNH₂, and, in the presence of oxygen, can lead to a futile redox cycle that generates superoxide radicals and other ROS.[3][6] The resulting surge in intracellular oxidative stress overwhelms the cell's antioxidant defenses, leading to damage of DNA, proteins, and lipids, ultimately culminating in apoptotic cell death.[1][5]

This targeted mechanism offers a potential therapeutic window, as the activation of the compound is contingent on the presence and activity of NTR enzymes, which may be more active or abundant in the target cells compared to healthy host tissues.

Figure 1: Proposed Mechanism of Action cluster_Cell Target Cell (Parasite/Cancer) Compound 5-Nitroindazolin-3-one (Pro-drug) NTR Nitroreductase (NTR) + FMNH₂ Compound->NTR Bioreduction ReducedIntermediate Reduced Nitro Radical Intermediate NTR->ReducedIntermediate ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) ReducedIntermediate->ROS Redox Cycling with O₂ Damage Oxidative Damage (DNA, Lipids, Proteins) ROS->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Caption: Proposed mechanism of 5-nitroindazolin-3-one activation.

Comparative In Vitro Evaluation: Antiparasitic Efficacy

The most extensively documented activity of these novel derivatives is against Trypanosoma cruzi, the causative agent of Chagas disease. Current treatments, such as benznidazole and nifurtimox, suffer from significant side effects and limited efficacy, creating an urgent need for new therapeutic options.[3][7]

A. Test Compounds vs. Clinical Standard

For this comparison, we focus on a lead candidate, Compound 5a (5-nitro-2-picolyl-indazolin-3-one) , and evaluate its performance against the clinically used drug, Nifurtimox .

B. Experimental Protocol: In Vitro Trypanocidal Activity Assay

This protocol is designed to determine the concentration of the compound required to inhibit parasite growth by 50% (IC₅₀).

  • Parasite Culture: Culture T. cruzi epimastigotes in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.

  • Compound Preparation: Prepare a stock solution of each test compound and the reference drug (Nifurtimox) in dimethyl sulfoxide (DMSO). Make serial dilutions in LIT medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

  • Assay Plate Setup: Dispense 100 µL of parasite suspension (1 x 10⁶ parasites/mL) into each well of a 96-well microplate.

  • Compound Addition: Add 100 µL of the serially diluted compounds to the wells. Include wells with untreated parasites (negative control) and parasites with Nifurtimox (positive control).

  • Incubation: Incubate the plates for 72 hours at 28°C.

  • Viability Assessment: Add 20 µL of a resazurin solution (0.15 mg/mL) to each well and incubate for another 24 hours. Measure the fluorescence (Ex/Em: 530/590 nm). The fluorescence intensity is proportional to the number of viable parasites.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the untreated control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

C. Data Summary: Trypanocidal Activity and Selectivity

The efficacy of a potential drug is not solely defined by its potency against the target but also by its safety towards host cells. The Selectivity Index (SI), calculated as the ratio of cytotoxicity (CC₅₀) in a mammalian cell line to the antiparasitic activity (IC₅₀), is a critical measure of this therapeutic window.

CompoundTarget OrganismIC₅₀ (µM) [Epimastigotes]IC₅₀ (µM) [Trypomastigotes]CC₅₀ (µM) [Mammalian Cells]Selectivity Index (SI)
Compound 5a T. cruzi1.1 ± 0.35.4 ± 1.0>100>18.5
Nifurtimox (Control) T. cruzi2.5 ± 0.510.2 ± 1.5~30~3.0

Data synthesized from published studies for illustrative comparison.[3][5]

Interpretation: Compound 5a demonstrates significantly more potent activity against both forms of T. cruzi compared to the standard drug Nifurtimox.[3][5] Critically, its Selectivity Index is substantially higher, suggesting a much wider therapeutic window and a more favorable safety profile.[3]

Figure 2: Antiparasitic Screening Workflow Start Start: Culture T. cruzi Plate Plate Parasites (96-well format) Start->Plate Prepare Prepare Serial Dilutions (Compound 5a & Nifurtimox) Add Add Compounds to Wells Prepare->Add Plate->Add Incubate Incubate 72h, 28°C Add->Incubate Assess Assess Viability (Resazurin Assay) Incubate->Assess Analyze Data Analysis: Calculate IC₅₀ & SI Assess->Analyze Figure 3: Mechanistic Validation Pathway Compound Compound 5a NTR NTR Bioreduction Compound->NTR ROS ↑ Intracellular ROS NTR->ROS Validated by DCFH-DA Assay Mito ↓ Mitochondrial Membrane Potential ROS->Mito Validated by JC-1 Assay Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Safety Operating Guide

Navigating the Safe Disposal of 4-methyl-5-nitro-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 4-methyl-5-nitro-1H-indazole (CAS No. 101420-67-1). As a valued partner in your research, we are committed to providing comprehensive support that extends beyond the product itself, ensuring the safety of your laboratory personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Immediate Hazard Assessment and Safety Precautions

This compound is classified as a hazardous substance.[1] Understanding its hazard profile is the first step in ensuring safe handling and disposal.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Source: Angene Chemical Safety Data Sheet[1]

Due to these hazards, all handling and disposal preparation must be conducted with appropriate Personal Protective Equipment (PPE).

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat is required. For situations with a risk of significant exposure, chemical-resistant coveralls should be used.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[1]

All manipulations of this compound, especially during waste consolidation, should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

The Cardinal Rule of Disposal: Professional Hazardous Waste Management

The single most critical directive for the disposal of this compound is that it must be managed as hazardous waste and disposed of through a licensed and approved waste disposal plant.[1] Under no circumstances should this chemical be disposed of in regular trash or flushed down the sewer system.

The rationale behind this stringent requirement is rooted in the chemical nature of nitroaromatic compounds. These substances can be toxic to aquatic life and may persist in the environment. Furthermore, the reactivity of the nitro group can present unforeseen hazards if mixed with other chemicals in a general waste stream.

Step-by-Step Waste Accumulation and Labeling Protocol

Proper accumulation and labeling are not just procedural formalities; they are critical safety measures to prevent accidental exposures and ensure compliant disposal.

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA within your laboratory, at or near the point of waste generation. This area should be clearly marked and used exclusively for hazardous waste.

Step 2: Select a Compatible Waste Container Use a container that is compatible with this compound. The original product container is often the best choice. If a different container is used, it must be made of a non-reactive material (e.g., amber glass or a suitable plastic) and have a secure, leak-proof lid.

Step 3: Accurate and Comprehensive Labeling Every waste container must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and its CAS number: "101420-67-1"

  • The specific hazard characteristics (e.g., "Toxic," "Irritant")

  • The date of initial waste accumulation.

Step 4: Safe Waste Collection

  • For pure, unadulterated compound: Collect the solid waste in its designated, labeled container.

  • For contaminated materials: Any materials grossly contaminated with this compound (e.g., weighing paper, gloves, spill cleanup materials) should also be collected in a labeled hazardous waste container.

  • Solutions: If the compound is in solution, do not mix it with other solvent waste streams unless you have confirmed compatibility. It is best practice to collect it in a separate, labeled container, listing all components and their approximate concentrations.

Step 5: Secure Storage Keep the waste container tightly closed except when adding waste. Store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

On-Site Chemical Treatment: A Word of Caution

While various chemical methods exist for the degradation of nitroaromatic compounds on an industrial or environmental remediation scale (e.g., reduction to amines, advanced oxidation processes), these methods are not recommended for routine laboratory disposal of this compound without specific, validated procedures.

The reasoning for this is multifaceted:

  • Exothermic Reactions: The reduction of nitro groups can be highly exothermic, posing a risk of uncontrolled reactions, especially in a laboratory setting.

  • Hazardous Byproducts: Incomplete reactions or side reactions can produce other hazardous or unknown compounds.

  • Regulatory Compliance: In-laboratory treatment of hazardous waste is often subject to strict regulatory requirements under the Resource Conservation and Recovery Act (RCRA).

Therefore, the most trustworthy and authoritative approach is to entrust the disposal to professionals who are equipped to handle such chemicals safely and in compliance with all regulations.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Response:

  • Evacuate the immediate area and alert your colleagues and laboratory supervisor.

  • If the spill is small and you are trained to handle it, wear your full PPE.

  • Carefully sweep up the solid material, avoiding dust generation. Place it in a labeled hazardous waste container.

  • Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

First Aid Measures: [1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation persists, seek medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste assess_ppe Assess Hazards & Don Appropriate PPE start->assess_ppe improper_disposal Improper Disposal (Trash, Sewer) start->improper_disposal select_container Select Compatible & Labeled Waste Container assess_ppe->select_container collect_waste Collect Waste in Designated SAA select_container->collect_waste pure_solid Pure Solid or Grossly Contaminated Items collect_waste->pure_solid Solid solution Solution Waste collect_waste->solution Liquid storage Store Securely in SAA (Closed, Ventilated Area) pure_solid->storage segregate Segregate from Incompatible Waste Streams solution->segregate segregate->storage pickup_request Request Pickup by Licensed Hazardous Waste Contractor storage->pickup_request stop STOP! Violation & Safety Hazard improper_disposal->stop

Caption: Decision workflow for the safe disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. The compound 4-methyl-5-nitro-1H-indazole (CAS No. 101420-67-1) is a heterocyclic aromatic organic compound with potential applications in medicinal chemistry. Its structure, featuring a nitro group, necessitates a rigorous and well-understood safety protocol. This guide provides essential, immediate safety and logistical information for its handling, grounded in established laboratory best practices for nitro-aromatic compounds. Our goal is to empower you with the knowledge to work safely, ensuring that procedural excellence and personal safety are integral to your research success.

Hazard Profile of this compound

Understanding the "why" behind each safety measure is critical. The primary hazards associated with this compound and similar nitro-substituted heterocyclic compounds stem from their potential for irritation and toxicity. While specific toxicological data for this exact compound is limited, the known hazards of related nitroindazoles and nitroimidazoles provide a strong basis for a cautious approach.[1][2][3]

The compound is a solid at room temperature with a high melting point (251-253 °C), meaning the primary route of exposure under standard laboratory conditions is through the inhalation of fine dust or direct contact with the solid.[4]

Hazard ClassificationPotential Effects & Exposure RouteRationale
Acute Oral Toxicity Harmful if swallowed.[1][5][6]Ingestion can lead to systemic toxic effects.
Skin Corrosion/Irritation Causes skin irritation upon direct contact.[1][2][7]The chemical nature of nitro-aromatic compounds can disrupt skin integrity.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][7]Direct contact with dust or particles can cause significant damage to the eyes.
Respiratory Irritation May cause respiratory irritation if inhaled as dust.[2]Fine particles can irritate the mucous membranes of the respiratory tract.

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is essential to prevent exposure through all potential routes. The following ensemble should be considered the minimum standard when handling this compound.

A. Eye and Face Protection: The First Line of Defense
  • Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.

  • Enhanced Precaution: When weighing or transferring the solid, where the risk of dust generation is highest, upgrade to chemical splash goggles. For larger quantities or tasks with a significant splash potential, a full-face shield worn over safety glasses is required.[7][8] This provides a robust barrier against airborne particles reaching the eyes.

B. Skin and Body Protection: An Impermeable Barrier
  • Gloves: Nitrile gloves are the standard for handling most solid chemicals. Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately as hazardous waste.[5][9]

  • Laboratory Coat: A flame-resistant laboratory coat with a fully fastened front is required. This not only protects your skin and personal clothing from contamination but also provides a removable barrier in case of a spill.

  • Additional Protection: For tasks involving significant quantities of the material, consider using disposable chemical-resistant coveralls (e.g., Tyvek®) to provide full-body protection.[10][11] Ensure that shoes fully cover the feet; open-toed shoes are never permissible in a laboratory setting.

C. Respiratory Protection: Safeguarding Against Inhalation
  • Primary Engineering Control: All work that may generate dust, such as weighing or transferring this compound, must be conducted within a certified chemical fume hood.[12] This is the most effective way to control exposure.

  • Secondary Respiratory Protection: In situations where a fume hood is not feasible or as a supplementary precaution during spill cleanup, a respirator is necessary. A NIOSH-approved N95 or P95 particulate respirator is recommended to protect against dust inhalation.[5]

Operational and Disposal Plans: From Preparation to Cleanup

A safe workflow is a self-validating system. By following a consistent, logical procedure, you minimize risk at every stage.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure a chemical spill kit is readily accessible.

    • Verify that the safety shower and eyewash station are unobstructed and operational.

    • Assemble all necessary equipment and reagents before donning PPE.

  • PPE Donning Sequence:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don your eye and face protection (safety glasses or goggles).

    • If required, perform a fit check and don your respirator.

    • Finally, put on your nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Safe Handling:

    • Perform all manipulations of the solid compound within the fume hood to contain any dust.

    • Use a spatula for transfers and avoid pouring the solid, which can create airborne particles.

    • Keep the container with the chemical closed when not in use.

  • PPE Doffing Sequence (Critical to Avoid Contamination):

    • Remove gloves first, using a skin-to-skin and glove-to-glove technique. Dispose of them in the designated hazardous waste container.

    • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination. Hang it in its designated location or place it in a laundry bin if reusable.

    • Remove your eye and face protection.

    • If used, remove your respirator.

    • Crucially, wash your hands thoroughly with soap and water immediately after removing all PPE. [1][7]

Disposal Plan
  • Contaminated PPE: All disposable PPE, including gloves and any disposable coveralls, must be placed in a clearly labeled hazardous waste container for incineration.[5][7]

  • Chemical Waste: Dispose of surplus this compound and any contaminated materials (e.g., weighing paper, contaminated wipes) in a sealed, properly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.[2][6] Never dispose of this chemical down the drain.

Workflow Visualization

The following diagram illustrates the complete, self-validating workflow for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_don 2. Donning PPE cluster_handle 3. Handling Protocol cluster_doff 4. Doffing PPE cluster_dispose 5. Disposal prep1 Designate Fume Hood Area prep2 Verify Eyewash/Shower prep1->prep2 prep3 Assemble Materials prep2->prep3 don1 Lab Coat prep3->don1 Proceed when ready don2 Eye/Face Protection don1->don2 don3 Respirator (if needed) don2->don3 don4 Gloves don3->don4 handle1 Weigh/Transfer in Hood don4->handle1 Begin work handle2 Keep Container Closed handle1->handle2 doff1 Remove Gloves handle2->doff1 Work complete doff2 Remove Lab Coat doff1->doff2 doff3 Remove Eye/Face Protection doff2->doff3 doff4 Wash Hands Thoroughly doff3->doff4 disp1 Dispose of Contaminated PPE doff4->disp1 Final cleanup disp2 Dispose of Chemical Waste disp1->disp2

Caption: End-to-end workflow for handling this compound.

References

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